2-(Isopropylthio)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403991. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylsulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONIKZRWOOHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193798 | |
| Record name | 2-((1-Methylethyl)thio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40811-49-2 | |
| Record name | 2-[(1-Methylethyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40811-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((1-Methylethyl)thio)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040811492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40811-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((1-Methylethyl)thio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1-methylethyl)thio]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Isopropylthio)ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G6P9RR4EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2-(Isopropylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-(Isopropylthio)ethanol, a valuable intermediate in various chemical and pharmaceutical applications. This document details two primary synthetic routes, purification methodologies, and key analytical data to support researchers in its preparation and characterization.
Synthesis of this compound
Two principal synthetic pathways are commonly employed for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Synthesis via Nucleophilic Substitution of 2-Chloroethanol
This method, a variation of the Williamson ether synthesis, involves the reaction of an isopropyl thiolate salt with 2-chloroethanol. The isopropyl thiolate is typically generated in situ by treating isopropyl mercaptan with a base.
Reaction Scheme:
(CH₃)₂CHSH + NaOH → (CH₃)₂CHSNa + H₂O (CH₃)₂CHSNa + ClCH₂CH₂OH → (CH₃)₂CHSCH₂CH₂OH + NaCl
Experimental Protocol:
-
Preparation of Sodium Isopropyl Thiolate: In a well-ventilated fume hood, a solution of sodium hydroxide (1.0 eq.) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Isopropyl mercaptan (1.0 eq.) is added dropwise to the sodium hydroxide solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the thiolate.
-
Reaction with 2-Chloroethanol: 2-Chloroethanol (1.0 eq.) is then added to the freshly prepared sodium isopropyl thiolate solution. The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), while monitoring the reaction progress by a suitable technique such as gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is obtained after removal of the solvent from the organic layer. Purification is achieved by fractional distillation under reduced pressure.
Diagram of Synthesis Workflow (Nucleophilic Substitution):
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Synthesis via Ring-Opening of Ethylene Oxide
This alternative route involves the base-catalyzed reaction of isopropyl mercaptan with ethylene oxide. This reaction is highly exothermic and requires careful temperature control.
Reaction Scheme:
(CH₃)₂CHSH + CH₂OCH₂ (in the presence of a base) → (CH₃)₂CHSCH₂CH₂OH
Experimental Protocol:
-
Reaction Setup: A pressure-rated reactor equipped with a stirrer, a cooling system, and inlets for gas and liquid is charged with isopropyl mercaptan (1.0 eq.) and a catalytic amount of a base (e.g., sodium hydroxide or a tertiary amine).
-
Addition of Ethylene Oxide: The reactor is cooled, and ethylene oxide (1.0-1.2 eq.) is slowly introduced into the reaction mixture while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction. The pressure in the reactor will increase during the addition.
-
Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 30-50 °C) for several hours until the reaction is complete, as monitored by GC.
-
Work-up: The reaction is quenched by neutralizing the basic catalyst with a dilute acid. The mixture is then washed with water and brine. The organic layer is separated and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure.
Diagram of Synthesis Workflow (Ethylene Oxide Ring-Opening):
Caption: Workflow for the synthesis of this compound via ethylene oxide ring-opening.
Purification of this compound
The primary method for purifying this compound is fractional distillation under reduced pressure. This technique is effective in separating the desired product from unreacted starting materials, byproducts, and residual solvent.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge and a cold trap.
-
Distillation: The crude this compound is placed in the distillation flask with a few boiling chips or a magnetic stir bar. The system is evacuated to the desired pressure (e.g., 24 mmHg). The flask is then heated gently.
-
Fraction Collection: The temperature of the vapor is monitored. The fraction distilling at a constant temperature corresponding to the boiling point of this compound at the applied pressure is collected. Fractions with lower or higher boiling points are collected separately as forerun and residue, respectively. The expected boiling point is approximately 96 °C at 24 mmHg.
-
Purity Analysis: The purity of the collected fractions is assessed using Gas Chromatography (GC). Fractions with a purity of >97% are typically combined.
Diagram of Purification Workflow:
Caption: Workflow for the purification of this compound by fractional distillation.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂OS | N/A |
| Molecular Weight | 120.21 g/mol | N/A |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 96 °C / 24 mmHg | [1] |
| Density | 0.98 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.48 at 20 °C | [1] |
Table 2: Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | δ (ppm): ~3.7 (t, 2H, -CH₂OH), ~3.0 (septet, 1H, -CH(CH₃)₂), ~2.7 (t, 2H, -SCH₂-), ~1.3 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~60 (-CH₂OH), ~36 (-SCH₂-), ~35 (-CH(CH₃)₂), ~23 (-CH(CH₃)₂) |
| FTIR (cm⁻¹) | ~3400 (broad, O-H stretch), ~2960 (C-H stretch), ~1450 (C-H bend), ~1050 (C-O stretch), ~650 (C-S stretch) |
| GC-MS (m/z) | Molecular ion at 120, fragmentation pattern consistent with the structure. |
| Purity (GC) | >97% after purification |
Safety Considerations
-
Isopropyl mercaptan is a volatile, flammable liquid with a strong, unpleasant odor. It is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethylene oxide is a flammable, carcinogenic, and highly reactive gas. It should only be handled by trained personnel in a controlled environment with appropriate safety measures in place.
-
2-Chloroethanol is toxic and readily absorbed through the skin. It should be handled with extreme caution, using appropriate PPE.
-
Sodium hydroxide is a corrosive solid. Contact with skin and eyes should be avoided.
-
The synthesis reactions can be exothermic and should be performed with adequate cooling and temperature monitoring.
-
Distillation under reduced pressure carries the risk of implosion. Glassware should be inspected for cracks or defects before use.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Isopropylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isopropylthio)ethanol, also known as 2-hydroxyethyl isopropyl sulfide, is a chemical compound with the molecular formula C5H12OS.[1][2][3] This guide provides a comprehensive overview of its core physicochemical properties, compiled from various sources to support research and development activities. The document is structured to present quantitative data in an accessible format, outline relevant experimental methodologies, and provide visual representations of key processes.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the tables below. These values are critical for understanding the compound's behavior in various experimental and industrial settings.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C5H12OS | [1][2][3] |
| Molecular Weight | 120.21 g/mol | [3] |
| Appearance | Colorless to light yellow to light orange clear liquid | |
| Physical State | Liquid (at 20°C) | |
| Melting Point | Not available | [4] |
| Boiling Point | 110-111°C at 30 mmHg | [5] |
| Density | 0.979 g/cm³ | [5] |
| Refractive Index | 1.4780 | [5] |
Chromatographic Properties
Purity analysis of this compound is commonly performed using gas chromatography (GC).
| Parameter | Value | Source(s) |
| Purity (by GC) | >97.0% |
Solubility
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standard methodologies for compounds of this nature can be applied.
Determination of Boiling Point (Micro Method)
The boiling point of a small sample of this compound can be determined using a micro-boiling point apparatus.
Materials:
-
Sample of this compound
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or similar heating apparatus
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small amount of this compound is introduced into a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
The apparatus is heated gradually.
-
As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of liquid this compound can be determined using a pycnometer.
Materials:
-
Sample of this compound
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured.
-
The pycnometer is filled with distilled water of a known temperature and its mass is measured.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature.
-
The mass of the pycnometer filled with the sample is measured.
-
The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of the water.
Purity Analysis by Gas Chromatography (GC)
The purity of a this compound sample can be assessed using gas chromatography with a flame ionization detector (FID) or a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) for enhanced sensitivity and selectivity.[7][8]
Materials and Equipment:
-
Gas chromatograph with a suitable detector (FID or SCD)
-
Appropriate capillary column (e.g., DB-Sulfur SCD)[7]
-
Helium (carrier gas)
-
Hydrogen and Air (for FID or SCD)
-
Sample of this compound
-
Suitable solvent for dilution (e.g., isooctane)
Procedure (General):
-
A dilute solution of the this compound sample is prepared in a suitable solvent.
-
The gas chromatograph is set up with appropriate parameters for the inlet, column oven temperature program, and detector. Example parameters for sulfur compounds can be found in ASTM D5623.[7]
-
A small volume of the prepared sample is injected into the GC.
-
The components of the sample are separated as they pass through the column.
-
The detector response is recorded, generating a chromatogram.
-
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Visualizations
Synthesis Workflow
A plausible synthetic route to this compound involves the reaction of 2-mercaptopropane (isopropyl mercaptan) with ethylene oxide. This reaction is analogous to the synthesis of similar 2-(alkylthio)ethanols.[9]
Caption: A potential synthetic workflow for this compound.
Analytical Workflow for Purity Determination
The following diagram illustrates a typical workflow for determining the purity of a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for volatile sulfur compounds.[10]
Caption: Analytical workflow for purity assessment by GC-MS.
References
- 1. 2-Hydroxyethyl isopropyl sulfide [webbook.nist.gov]
- 2. 2-Hydroxyethyl isopropyl sulfide [webbook.nist.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. labproinc.com [labproinc.com]
- 5. 40811-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. hpst.cz [hpst.cz]
- 8. scispace.com [scispace.com]
- 9. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- 10. ceriumlabs.com [ceriumlabs.com]
An In-Depth Technical Guide to 2-(Isopropylthio)ethanol (CAS: 40811-49-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available data on 2-(Isopropylthio)ethanol. Notably, in-depth research on its application in drug development, specific biological signaling pathways, and detailed experimental protocols are not extensively available in the public scientific literature. The information presented herein is intended for technical and research audiences and should be supplemented with internal safety and handling assessments.
Executive Summary
This compound, also known as 2-Hydroxyethyl Isopropyl Sulfide, is a specialty chemical with potential applications as a building block in organic synthesis.[1] This guide consolidates the available physicochemical properties, safety data, and general experimental considerations for this compound. Due to the limited published research, this document also presents plausible synthetic and analytical workflows to provide a practical framework for researchers.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 40811-49-2 | [1][2][3] |
| Molecular Formula | C5H12OS | [2][3][4] |
| Molecular Weight | 120.21 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow/orange liquid | [2][3][5] |
| Odor | Unpleasant | [3] |
| Purity | >97.0% (by GC) | [2][5] |
| Boiling Point | 96 °C at 24 mmHg | [5] |
| Specific Gravity | 0.98 g/cm³ | [2] |
| Density | 0.979 g/cm³ | [4] |
| Refractive Index | 1.48 | [2] |
| Physical State | Liquid at 20°C | [2][3] |
Synthesis and Reactivity
A probable synthesis for this compound would involve the reaction of 2-mercaptoethanol with an isopropyl halide (e.g., 2-bromopropane) or the reaction of isopropyl mercaptan with 2-chloroethanol.
Caption: Plausible synthesis route for this compound.
Toxicological and Safety Data
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4] Ingestion may lead to severe swelling and damage to the esophagus and stomach.[3][4]
| Hazard Information | Details | Reference(s) |
| GHS Classification | Skin Corrosion/Irritation, Category 1C; Serious Eye Damage/Irritation, Category 1 | [3][4] |
| Signal Word | Danger | [3] |
| Hazard Statements | H314 - Causes severe skin burns and eye damage | [3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [4] |
| Carcinogenicity | No known carcinogenic chemicals in this product | [3] |
| Reproductive Toxicity | No data available | [3] |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[4]
-
Use only in a well-ventilated area or under a chemical fume hood.[3]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
Experimental Protocols
Detailed, published experimental protocols for the use of this compound are scarce. The following are generalized workflows for the characterization and handling of such a compound.
General Protocol for Purity and Identity Confirmation
This workflow outlines the standard procedures for confirming the purity and identity of a chemical sample like this compound.
Caption: A standard workflow for the analytical characterization of a chemical.
Methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS instrument.
-
The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the column.
-
The mass spectrometer will then ionize and fragment the eluted components, providing a mass spectrum that can be used to determine the molecular weight and fragmentation pattern.
-
Purity is assessed by the relative area of the main peak in the chromatogram.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, integration, and splitting patterns of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to elucidate and confirm the molecular structure.
-
Potential Applications in Research and Drug Development
While no specific applications in drug development have been documented in the literature, the bifunctional nature of this compound (containing both a hydroxyl and a thioether group) suggests its potential utility as a versatile building block in organic synthesis.
Caption: Potential synthetic transformations of this compound.
The hydroxyl group can undergo reactions such as esterification and etherification, while the thioether group can be oxidized to a sulfoxide or sulfone, which are functional groups present in some pharmacologically active molecules. These transformations allow for the incorporation of the isopropylthioethyl moiety into larger, more complex structures, which could be of interest in the synthesis of new chemical entities for drug discovery.
Conclusion
This compound is a chemical with well-defined physical properties but limited publicly available data regarding its biological activity and applications in drug development. Its corrosive nature necessitates careful handling. For researchers, its primary value lies in its potential as a synthetic intermediate. The provided general experimental workflows offer a starting point for the characterization and use of this compound in a laboratory setting. Further research is required to explore its potential in medicinal chemistry and other scientific fields.
References
2-(Isopropylthio)ethanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the fundamental physicochemical properties of 2-(Isopropylthio)ethanol, a sulfur-containing organic compound. The information presented is intended to support laboratory research and development activities.
Physicochemical Data
The core molecular properties of this compound are summarized in the table below. This data is essential for accurate measurement, solution preparation, and stoichiometric calculations in experimental settings.
| Property | Value | References |
| Molecular Formula | C5H12OS | [1][2][3][4] |
| Molecular Weight | 120.21 g/mol | [1][2][3][5][6][7] |
| CAS Number | 40811-49-2 | [1][5][6] |
| Physical State | Liquid | [1][5][7] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][5][6][7] |
| Density | 0.979 - 0.98 g/cm³ | [1][2][5] |
| Refractive Index | 1.4780 - 1.48 | [1][2][5] |
| Boiling Point | 96 °C at 24 mmHg; 110-111 °C at 30 mmHg | [2][4][5] |
Synonyms
For comprehensive literature searches and material sourcing, the following synonyms for this compound are recognized:
Structural Representation
The logical relationship between the different components of the this compound molecule is depicted in the following diagram.
Caption: Molecular composition of this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. 40811-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 40811-49-2 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 40811-49-2 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound | 40811-49-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
solubility of 2-(Isopropylthio)ethanol in different solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to persistent issues with accessing external data sources, this guide cannot provide specific quantitative solubility data, detailed experimental protocols, or a synthesis workflow for 2-(Isopropylthio)ethanol at this time. The following sections are structured to serve as a template for when such data becomes available.
Introduction
This compound is a sulfur-containing organic compound with potential applications in various fields, including as a solvent and as an intermediate in chemical synthesis. A thorough understanding of its solubility in different solvents is crucial for its effective use in research and development. This guide aims to provide a comprehensive overview of the solubility of this compound, along with methodologies for its determination.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is essential for understanding its solubility behavior.
| Property | Value |
| Molecular Formula | C₅H₁₂OS |
| Molecular Weight | 120.21 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Refractive Index | Data not available |
| pKa | Data not available |
Solubility of this compound
The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent. Based on its structure, which contains both a polar hydroxyl group and a nonpolar isopropylthio group, this compound is expected to exhibit a range of solubilities in various solvents.
Qualitative Solubility Profile
A qualitative assessment would describe the miscibility of this compound with common laboratory solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol) | Data not available | The hydroxyl group should allow for hydrogen bonding. |
| Polar Aprotic (e.g., Acetone, DMSO) | Data not available | The overall polarity of the molecule will play a significant role. |
| Nonpolar (e.g., Hexane, Toluene) | Data not available | The isopropylthio group provides nonpolar character. |
Quantitative Solubility Data
This section would present specific solubility values, ideally at standard temperature and pressure.
| Solvent | Solubility ( g/100 mL) at 25°C |
| Water | Data not available |
| Ethanol | Data not available |
| Methanol | Data not available |
| Acetone | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available |
| Hexane | Data not available |
Experimental Protocol for Solubility Determination
A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following outlines a general method for determining the solubility of a liquid in various solvents.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a suitable detector (e.g., FID) or other appropriate analytical instrument
-
Centrifuge
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C) using a thermostatically controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Phase Separation:
-
After equilibration, allow the solution to stand undisturbed to permit any undissolved solute to settle.
-
If necessary, centrifuge the mixture to achieve clear separation of the liquid phases or removal of any solid impurities.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., gas chromatography) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Synthesis of this compound
A general understanding of the synthesis of this compound can provide context for potential impurities that might affect its solubility. A common synthetic route is the reaction of 2-mercaptoethanol with an isopropyl halide in the presence of a base.
Synthesis Pathway Diagram
Caption: A potential synthetic pathway for this compound.
Spectroscopic Profile of 2-(Isopropylthio)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Isopropylthio)ethanol (CAS No: 40811-49-2), a sulfur-containing organic compound relevant in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.
Spectroscopic Data Summary
The empirical formula of this compound is C₅H₁₂OS, with a molecular weight of 120.21 g/mol . The spectroscopic data presented below, sourced from the Spectral Database for Organic Compounds (SDBS), provides a detailed structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.28 | Doublet | 6H | 2 x CH₃ (isopropyl) |
| 2.54 | Triplet | 1H | OH |
| 2.72 | Triplet | 2H | SCH₂ |
| 2.99 | Septet | 1H | CH (isopropyl) |
| 3.69 | Triplet | 2H | CH₂O |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 23.4 | 2 x CH₃ (isopropyl) |
| 33.8 | SCH₂ |
| 35.1 | CH (isopropyl) |
| 60.5 | CH₂O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The main absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 | Strong, Broad | O-H stretch |
| 2962 | Strong | C-H stretch (sp³) |
| 2925 | Strong | C-H stretch (sp³) |
| 2868 | Medium | C-H stretch (sp³) |
| 1454 | Medium | C-H bend |
| 1383 | Medium | C-H bend |
| 1364 | Medium | C-H bend |
| 1048 | Strong | C-O stretch |
| 650 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 120 | 30 | [M]⁺ (Molecular Ion) |
| 105 | 15 | [M - CH₃]⁺ |
| 87 | 100 | [M - CH₃ - H₂O]⁺ (Base Peak) |
| 77 | 40 | [C₃H₅S]⁺ |
| 61 | 55 | [CH₂CH₂OH]⁺ |
| 47 | 45 | [CH₂S]⁺ |
| 43 | 80 | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data.
NMR Spectroscopy
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-1.0 mL) and transferred to an NMR tube. The spectrum is acquired on a Fourier-transform NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
IR Spectroscopy
A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The sample is then placed in the beam path of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry
The mass spectrum is typically obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Data Acquisition and Analysis Workflow
The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated in the diagram below.
Caption: Workflow for Spectroscopic Analysis.
2-(Isopropylthio)ethanol: An In-Depth Technical Guide on a Molecule with Undisclosed Biochemical Potential
Despite its availability as a chemical reagent, a comprehensive review of scientific literature and patent databases reveals a significant lack of documented applications for 2-(Isopropylthio)ethanol in the fields of biochemistry and drug development. This technical guide, therefore, serves to consolidate the known physicochemical properties of this compound and to explore the potential, yet currently unsubstantiated, roles it might play in biochemical research, drawing inferences from the characteristics of the broader class of thioethers.
Physicochemical Properties
This compound, also known as 2-hydroxyethyl isopropyl sulfide, is a bifunctional organic molecule containing both a hydroxyl group and a thioether linkage. These functional groups theoretically allow for a range of chemical reactions, including esterification, etherification, and oxidation.[1] The presence of a sulfur atom imparts distinct properties compared to its ether analog, such as increased nucleophilicity.[1]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C5H12OS | [2] |
| Molecular Weight | 120.21 g/mol | [2] |
| CAS Number | 40811-49-2 | [2] |
| Appearance | Colorless to light yellow liquid | |
| Purity | >97.0% (GC) | |
| Boiling Point | 110-111 °C at 30 mmHg | [3] |
| Density | 0.979 g/cm³ | [3] |
| Refractive Index | 1.4780 | [3] |
| Synonyms | 2-Hydroxyethyl isopropyl sulfide, 2-(Isopropylsulfanyl)ethanol | [3][4] |
Potential Areas of Biochemical Investigation (Hypothetical)
While no specific studies have been identified for this compound, the chemistry of thioethers and short-chain alcohols suggests several hypothetical avenues for biochemical research.
Enzyme Inhibition or Substrate Studies
The structural similarity of this compound to substrates of various enzymes could make it a candidate for enzyme kinetic studies. For instance, alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are key enzymes in the metabolism of alcohols.[5] While ethanol is a primary substrate, these enzymes are known to act on a range of alcohols. It is conceivable that this compound could act as a substrate or, more likely, as a competitive or non-competitive inhibitor of these enzymes.
A hypothetical experimental workflow to investigate the inhibitory potential of this compound on alcohol dehydrogenase is depicted below.
Caption: Hypothetical workflow for studying enzyme inhibition.
Probing Thiol-Mediated Redox Signaling
Thiol groups on cysteine residues in proteins are critical for cellular redox signaling.[6] Thioethers can, under certain conditions, interact with or mimic interactions involving thiols. While speculative, derivatives of this compound could potentially be developed as chemical probes to study thiol-disulfide exchange reactions or to selectively label proteins involved in redox-regulated pathways. "Click chemistry" provides a powerful tool for attaching reporter molecules to such probes, which could then be used in proteomics workflows to identify novel protein targets.[7][8]
A conceptual diagram illustrating the role of a hypothetical this compound-based probe in proteomics is shown below.
Caption: Conceptual use of a probe in proteomics.
Toxicology and Metabolism Studies
The toxicity of any novel compound is a critical area of investigation. In vitro cytotoxicity assays using various cell lines could establish the concentration-dependent effects of this compound on cell viability and proliferation.[9][10][11] Furthermore, understanding its metabolic fate is crucial. It is plausible that it could be metabolized via oxidation of the sulfur atom to a sulfoxide or sulfone, or through conjugation of the hydroxyl group.
Methodologies for Future Investigation
Should research into the biochemical applications of this compound be undertaken, the following experimental protocols could serve as a starting point.
General Protocol for In Vitro Enzyme Inhibition Assay (Alcohol Dehydrogenase)
-
Reagents and Materials:
-
Purified alcohol dehydrogenase (e.g., from equine liver or recombinant human).
-
NAD+ (nicotinamide adenine dinucleotide).
-
Ethanol (substrate).
-
This compound (potential inhibitor).
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.8).
-
96-well UV-transparent microplates.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare stock solutions of all reagents in the reaction buffer.
-
In the wells of the microplate, add the reaction buffer, NAD+ solution, and varying concentrations of this compound.
-
To initiate the reaction, add the alcohol dehydrogenase solution, followed immediately by the ethanol substrate.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Perform control reactions lacking the enzyme, substrate, or inhibitor to account for background absorbance changes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the reaction velocities against the substrate concentration in the presence and absence of the inhibitor.
-
Use non-linear regression to fit the data to Michaelis-Menten kinetics or a suitable inhibition model (competitive, non-competitive, etc.) to determine Km, Vmax, and the inhibition constant (Ki).[12]
-
General Protocol for Cytotoxicity Assay (MTT Assay)
-
Reagents and Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Express the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
References
- 1. 2-(Ethylthio)ethanol | High Purity | For Research Use [benchchem.com]
- 2. 2-Hydroxyethyl isopropyl sulfide (CAS 40811-49-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 40811-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Describe the metabolism of ethyl, methyl and isopropyl alcohol. | Drillkit [drillkit.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. Click chemistry-based thiol redox proteomics reveals significant cysteine reduction induced by chronic ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide to the Safety and Handling of 2-(Isopropylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Isopropylthio)ethanol, a corrosive liquid that requires careful management in a laboratory setting. The following sections detail the physical and chemical properties, hazard classifications, handling procedures, and emergency responses associated with this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C5H12OS |
| Molecular Weight | 120.21 g/mol |
| Appearance | Colorless to light yellow/orange clear liquid |
| Odor | Unpleasant |
| Physical State | Liquid |
| Specific Gravity | 0.979 g/cm³ |
| Boiling Point | 96 °C at 24 mmHg |
| Water Solubility | No information available |
| Stability | Stable under normal conditions |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its corrosive effects on skin and eyes.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 1C | H314 - Causes severe skin burns and eye damage. | Danger |
| Serious Eye Damage/Irritation | Category 1 | H314 - Causes severe skin burns and eye damage. | Danger |
Emergency Overview: This product is a corrosive material that causes severe skin burns and eye damage.[1] Ingestion can lead to severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[1]
Toxicological Information
Currently, there is no specific quantitative data available for the acute toxicity (oral, dermal, inhalation), germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound.[1][2]
Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]
-
Use only under a chemical fume hood to ensure adequate ventilation.[1]
-
Avoid breathing mist, vapors, or spray.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[3]
Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store in a dry, cool place, designated as a corrosives area.[1]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Goggles (European standard - EN 166) or tight-sealing safety goggles.[2][3] |
| Hand Protection | Protective, impervious gloves.[2][3] |
| Skin and Body Protection | Long-sleeved clothing, chemical-resistant apron, and antistatic boots.[2][3] |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[2] |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures:
-
General Advice: Show the safety data sheet to the attending medical professional. Immediate medical attention is required.[1]
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove and wash contaminated clothing and gloves before reuse. Call a physician immediately.[1][2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][2]
-
Inhalation: Remove the individual from exposure and move to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[1][2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[1][2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors. The product itself causes burns to the eyes, skin, and mucous membranes.[1][2]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas. Keep people away from and upwind of the spill.[1]
-
Environmental Precautions: The product should not be released into the environment.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological classifications cited in the safety data sheets are not publicly available. The classifications are typically based on standardized testing guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) or equivalent national bodies. These protocols involve the application of the substance to animal models under controlled conditions to observe effects such as skin and eye irritation or corrosion.
Visualizations
Logical Workflow for Handling a this compound Spill
Caption: Workflow for a safe response to a this compound spill.
Standard Personal Protective Equipment (PPE) Protocol
Caption: Standard PPE protocol for handling this compound.
References
Methodological & Application
protocol for using 2-(Isopropylthio)ethanol in proteomics
To the Researcher:
Following a comprehensive review of scientific literature and chemical supplier databases, it is important to note that there are currently no established or published protocols for the use of 2-(Isopropylthio)ethanol in proteomics. This compound is not recognized as a standard reagent for common proteomics applications such as protein reduction, alkylation, or other sample preparation steps.
This document, therefore, serves to provide information on the known chemical properties of this compound and to detail the standard, widely-accepted protocols for analogous steps in a typical proteomics workflow, highlighting the reagents that are commonly and effectively used in the field.
Chemical Properties of this compound
This compound, also known as 2-Hydroxyethyl Isopropyl Sulfide, is a chemical compound with the following properties:
| Property | Value |
| CAS Number | 40811-49-2[1] |
| Molecular Formula | C5H12OS[1] |
| Molecular Weight | 120.21 g/mol [1] |
| Appearance | Colorless to light yellow/orange clear liquid |
| Boiling Point | 110-111°C at 30mm Hg[2] |
| Density | 0.979 g/cm³[2] |
| Synonyms | 2-Hydroxyethyl Isopropyl Sulfide, 2-(Isopropylsulfanyl)ethanol[2][3] |
While its structure contains a thiol ether and a hydroxyl group, its efficacy and compatibility as a reducing agent for disulfide bonds in proteins have not been documented in the context of proteomics.
Standard Protocols in Proteomics: Protein Reduction and Alkylation
In proteomics, the reduction of disulfide bonds and subsequent alkylation of free thiols are critical steps to ensure proteins are fully denatured and to prevent disulfide bonds from reforming, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry. The most common reagents used for these steps are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) for reduction, and Iodoacetamide (IAA) or Chloroacetamide (CAA) for alkylation.
Comparative Overview of Common Reducing Agents
The choice of reducing agent can impact the efficiency of disulfide bond cleavage and the integrity of the final peptide sample.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction |
| Optimal pH | > 7 | Effective over a wider pH range |
| Stability | Prone to oxidation, especially at higher pH and temperature | More stable than DTT[4] |
| Odor | Strong, unpleasant odor | Odorless[5] |
| Mass Spectrometry Compatibility | Generally compatible, but can introduce modifications if not fully removed | Highly compatible, less prone to causing side reactions[6] |
| Toxicity | More toxic than TCEP | Less toxic |
Standard Protocol for In-Solution Protein Digestion
This protocol outlines the standard steps for preparing a protein sample for mass spectrometry analysis, a process where a reducing agent like this compound would theoretically be used.
Materials:
-
Protein extract in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating Agent: 0.5 M Iodoacetamide (IAA) or 0.5 M Chloroacetamide (CAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0
-
Trypsin (proteomics grade)
-
Quenching Solution: Formic Acid (FA)
Procedure:
-
Protein Solubilization: Ensure the protein sample is fully solubilized in a denaturing buffer such as 8 M urea.
-
Reduction:
-
Add the chosen reducing agent to a final concentration of 5-10 mM (e.g., 10 µL of 1 M DTT to 1 mL of protein solution).
-
Incubate the mixture at 56-60°C for 30-60 minutes to reduce the disulfide bonds within the proteins.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the alkylating agent to a final concentration of 15-20 mM (e.g., 40 µL of 0.5 M IAA for a sample previously reduced with 10 mM DTT).
-
Incubate in the dark at room temperature for 30-45 minutes. This step prevents the reduced disulfide bonds from reforming.
-
-
Buffer Exchange/Dilution:
-
Dilute the sample with a digestion buffer (e.g., 50 mM ABC) to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit trypsin activity.
-
-
Enzymatic Digestion:
-
Add proteomics-grade trypsin at a ratio of 1:20 to 1:50 (enzyme to protein, w/w).
-
Incubate overnight (12-18 hours) at 37°C.
-
-
Quenching and Sample Cleanup:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.
-
Proceed with sample cleanup using methods like C18 solid-phase extraction (SPE) to remove salts and detergents before analysis by mass spectrometry.
-
Visualizing the Proteomics Workflow
The following diagrams illustrate the logical flow of a standard bottom-up proteomics experiment.
Caption: Standard bottom-up proteomics workflow.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 40811-49-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 6. benchchem.com [benchchem.com]
2-(Isopropylthio)ethanol for cysteine alkylation in mass spectrometry
Application Note: Cysteine Alkylation for Mass Spectrometry
NOTICE: Information regarding the use of is not available in the reviewed scientific literature. This document provides a detailed application note and protocol for Iodoacetamide (IAA) , a widely used and well-documented reagent for this purpose, as a representative example of a cysteine alkylation workflow.
Application Note: Iodoacetamide (IAA) for Cysteine Alkylation in Mass Spectrometry-Based Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In mass spectrometry-based proteomics, the reduction of disulfide bonds and subsequent alkylation of cysteine residues are critical steps for accurate protein identification and quantification.[1] Disulfide bonds, which contribute to the tertiary and quaternary structure of proteins, can interfere with enzymatic digestion and lead to incomplete sequence coverage. Reduction cleaves these bonds, and subsequent alkylation of the resulting free thiol groups prevents their re-oxidation and the formation of artificial disulfide bridges.[1] Iodoacetamide (IAA) is a commonly used alkylating agent that reacts with the sulfhydryl group of cysteine residues to form a stable carbamidomethyl derivative. This modification is essential for robust and reproducible proteomic analyses.
Principle of the Method:
The process involves two key steps following protein denaturation:
-
Reduction: Disulfide bonds are cleaved using a reducing agent, typically dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This exposes the free sulfhydryl groups of cysteine residues.
-
Alkylation: The free thiols are then capped by the addition of iodoacetamide. The acetamide group of IAA undergoes a nucleophilic substitution reaction with the thiolate anion of the cysteine residue, forming a stable thioether bond. This prevents the reformation of disulfide bonds and introduces a fixed mass modification that can be accounted for during mass spectrometry data analysis.
Quantitative Data Summary:
The efficiency of cysteine alkylation and the prevalence of off-target reactions are critical parameters. The following table summarizes typical quantitative data for iodoacetamide-based alkylation.
| Parameter | Typical Value | Notes |
| Cysteine Alkylation Efficiency | > 95% | High efficiency is crucial for preventing peptide identification issues arising from missed alkylations. |
| Off-target Alkylation (Methionine) | Variable | Can lead to a decrease in the identification of methionine-containing peptides. |
| Off-target Alkylation (Lysine, Histidine, N-terminus) | Low | Generally observed at lower frequencies compared to methionine. Side reactions can be minimized by optimizing reaction conditions.[1] |
| Mass Shift (Carbamidomethylation) | +57.021 Da | This mass shift is used in database search algorithms to identify cysteine-containing peptides. |
Experimental Protocols
In-Solution Protein Digestion and Cysteine Alkylation
This protocol is suitable for purified protein solutions or complex protein lysates.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Urea
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Protocol:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet or adjust the protein solution to a final concentration of 8 M urea in 100 mM NH₄HCO₃.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 5 mM to quench the excess IAA.
-
Incubate for 15 minutes at room temperature.
-
-
Digestion:
-
Dilute the sample with 100 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample by adding formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
In-Gel Protein Digestion and Cysteine Alkylation
This protocol is used for proteins separated by SDS-PAGE.
Materials:
-
Coomassie-stained gel band containing the protein of interest
-
Destaining solution (50% acetonitrile, 50 mM NH₄HCO₃)
-
Acetonitrile (ACN)
-
10 mM DTT in 100 mM NH₄HCO₃
-
55 mM IAA in 100 mM NH₄HCO₃
-
Trypsin solution (10-20 ng/µL in 50 mM NH₄HCO₃)
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
Protocol:
-
Excision and Destaining:
-
Excise the gel band of interest with a clean scalpel.
-
Cut the gel band into small pieces (~1 mm³).
-
Destain the gel pieces by washing with the destaining solution until the Coomassie blue is removed.
-
-
Dehydration:
-
Dehydrate the gel pieces by washing with 100% ACN.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
Reduction:
-
Rehydrate the gel pieces in 10 mM DTT in 100 mM NH₄HCO₃.
-
Incubate at 56°C for 45 minutes.
-
-
Alkylation:
-
Remove the DTT solution and add 55 mM IAA in 100 mM NH₄HCO₃.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 100 mM NH₄HCO₃.
-
Dehydrate with 100% ACN.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
Digestion:
-
Rehydrate the gel pieces on ice with the trypsin solution.
-
Add enough trypsin solution to cover the gel pieces.
-
Incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Add extraction buffer to the gel pieces and vortex.
-
Collect the supernatant.
-
Repeat the extraction step.
-
Pool the supernatants, dry in a vacuum centrifuge, and resuspend for LC-MS/MS analysis.
-
Visualizations
References
Application Notes and Protocols: Site-Specific Peptide Modification with 2-(Isopropylthio)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of peptides is a cornerstone of modern drug development and chemical biology. The introduction of specific functionalities can enhance therapeutic properties, facilitate imaging, or enable the study of biological processes. This document provides detailed application notes and protocols for the site-specific modification of peptides with 2-(isopropylthio)ethanol, resulting in the formation of a stable thioether linkage. This method offers a robust strategy for introducing a hydroxyethyl-isopropyl-thioether moiety onto a peptide backbone, which can be valuable for modulating peptide solubility, stability, and pharmacokinetic profiles.
The described protocol is based on the S-alkylation of a cysteine residue or, more generally, the reaction of this compound with a peptide containing an electrophilic handle, such as a haloacetylated amino acid. The higher nucleophilicity of the thiol group in this compound compared to its hydroxyl group allows for a selective reaction at the sulfur atom under controlled conditions, obviating the need for hydroxyl group protection.[1][2]
Principle of the Reaction
The core of this modification strategy lies in the nucleophilic attack of the thiol group of this compound on an electrophilic site within the peptide chain. A common and efficient method to introduce such an electrophilic site is by incorporating a haloacetylated amino acid (e.g., N-chloroacetyl or N-bromoacetyl) into the peptide sequence during solid-phase peptide synthesis (SPPS). The subsequent on-resin reaction with this compound displaces the halide, forming a stable thioether bond.
The overall workflow involves:
-
Solid-Phase Peptide Synthesis (SPPS): Synthesis of the desired peptide sequence on a solid support, incorporating a haloacetylated amino acid at the desired modification site.
-
On-Resin Thioether Formation: Reaction of the resin-bound haloacetylated peptide with this compound.
-
Cleavage and Deprotection: Release of the modified peptide from the resin and removal of side-chain protecting groups.
-
Purification and Analysis: Purification of the final thioether-modified peptide by chromatography and characterization by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
Chloroacetic anhydride or bromoacetic anhydride
-
This compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Protocol 1: Synthesis of a Haloacetylated Peptide
This protocol describes the synthesis of a peptide with an N-terminal chloroacetyl group using manual Fmoc-SPPS.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (4 equivalents) using HBTU (3.95 equivalents) and DIEA (8 equivalents) in DMF for 2 hours.
-
Wash: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
N-terminal Haloacetylation:
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF.
-
Prepare a solution of chloroacetic anhydride (5 equivalents) and DIEA (5 equivalents) in DMF.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.
-
Protocol 2: On-Resin Reaction with this compound
-
Resin Swelling: Swell the dried, haloacetylated peptide-resin in DMF for 30 minutes.
-
Thiol Reaction:
-
Prepare a solution of this compound (10 equivalents) and DIEA (10 equivalents) in DMF.
-
Add the solution to the resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Wash: Once the reaction is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For most peptides, Reagent B is a suitable choice as it is less odorous and effective for removing common protecting groups.[3]
-
Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS.
-
-
Cleavage:
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Shake at room temperature for 2-4 hours.[4]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10 volumes).
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Analysis:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Data Presentation
| Parameter | Condition | Expected Outcome |
| Haloacetylation | ||
| Reagent | Chloroacetic anhydride | >95% conversion |
| Time | 2 hours | |
| Temperature | Room Temperature | |
| Thioether Formation | ||
| Reagent | This compound | >90% conversion |
| Time | 12-24 hours | |
| Temperature | Room Temperature | |
| Cleavage | ||
| Reagent | Reagent B (TFA/Phenol/H2O/TIS) | >80% crude peptide yield |
| Time | 2-4 hours | |
| Temperature | Room Temperature |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of a thioether-modified peptide.
Signaling Pathway (Hypothetical Application)
This diagram illustrates a hypothetical signaling pathway where a thioether-modified peptide acts as an inhibitor.
Caption: Hypothetical inhibition of a signaling pathway by a thioether-modified peptide.
Logical Relationship of Reaction Components
Caption: Logical relationship of key components in the thioether formation reaction.
References
Application Notes and Protocols for Protein Sample Preparation
A Note on 2-(Isopropylthio)ethanol: Extensive research of available scientific literature and chemical databases did not yield established protocols or documented applications of this compound for routine protein sample preparation, such as cell lysis, protein solubilization, or disulfide bond reduction. While its analogs have been explored in specific biochemical probes, it is not a standard reagent for the broad applications covered in these notes. The following sections detail established and widely accepted methods for protein sample preparation using standard reagents.
Introduction to Protein Sample Preparation
Effective protein sample preparation is a critical first step for a wide range of downstream applications in research, diagnostics, and drug development, including SDS-PAGE, Western blotting, mass spectrometry, and enzyme assays. The primary goals of protein sample preparation are to efficiently extract proteins from their cellular or tissue context, solubilize them in a buffer that is compatible with subsequent analysis, and maintain their stability by inhibiting proteolytic degradation and, if necessary, reducing disulfide bonds.
The process typically involves cell lysis to release the proteins, solubilization to ensure they remain in solution, and the addition of various agents to preserve their integrity. The choice of specific reagents and protocols depends on the source of the protein, the downstream application, and the specific characteristics of the protein of interest.
Key Stages of Protein Sample Preparation
A general workflow for protein sample preparation involves several key stages, from sample acquisition to the final, analysis-ready protein solution.
Figure 1: General workflow for protein sample preparation.
Experimental Protocols
Protocol 1: Protein Extraction from Mammalian Cells
This protocol is suitable for extracting total protein from cultured mammalian cells for applications like Western blotting.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer (or a similar lysis buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional, for phosphorylation studies)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Washing: Aspirate the culture medium from the adherent cells. Wash the cells once with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer containing protease (and phosphatase) inhibitors to the plate. For a 10 cm plate, 500 µL to 1 mL is typically sufficient.
-
Cell Collection: Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Storage: Store the protein lysate at -80°C for long-term use. For immediate use in SDS-PAGE, mix an aliquot of the lysate with Laemmli sample buffer.
Protocol 2: Protein Extraction from Animal Tissues
This protocol is designed for the extraction of total protein from solid animal tissues.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Preparation: Flash-freeze the freshly excised tissue in liquid nitrogen to prevent protein degradation.
-
Cryogenic Grinding: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
-
Homogenization: Transfer the tissue powder to a pre-chilled tube containing an appropriate volume of ice-cold homogenization buffer (typically 10 volumes of buffer to 1 volume of tissue).
-
Mechanical Disruption: Further homogenize the sample on ice using a Dounce homogenizer or a mechanical homogenizer until a uniform suspension is achieved.
-
Incubation and Clarification: Follow steps 4-6 from Protocol 1.
-
Quantification and Storage: Proceed with protein quantification and storage as described in Protocol 1.
The Role of Reducing Agents in Protein Sample Preparation
For many downstream applications, particularly those involving electrophoresis under denaturing conditions (SDS-PAGE), it is crucial to break the disulfide bonds that contribute to the tertiary and quaternary structure of proteins. This is achieved through the use of reducing agents. The most commonly used reducing agents are Dithiothreitol (DTT) and β-mercaptoethanol (BME).[1]
Figure 2: Mechanism of disulfide bond reduction by a thiol-containing reducing agent.
Comparison of Common Reducing Agents
The choice between DTT and BME often depends on the specific requirements of the experiment, including the desired stability of the reducing environment and tolerance for odor. TCEP (Tris(2-carboxyethyl)phosphine) is another effective, odorless, and more stable alternative.
| Feature | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Synonyms | Cleland's reagent | 2-Mercaptoethanol | TCEP |
| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Phosphine-based reduction |
| Potency | Strong reducing agent | Less potent than DTT | Strong reducing agent |
| Odor | Faint, sulfurous | Strong, unpleasant | Odorless |
| Stability | Prone to oxidation in air | Less stable than DTT, volatile | More stable than DTT and BME |
| Typical Working Concentration | 50-100 mM in SDS-PAGE sample buffer | 2-5% (v/v) in SDS-PAGE sample buffer | 20-50 mM in various buffers |
| pH Optimum | 7.0 - 9.0 | 7.0 - 9.0 | Effective over a wider pH range |
| Compatibility | Can interfere with some assays | Can interfere with some assays | Compatible with maleimide chemistry |
Data Presentation: Quantitative Aspects of Protein Extraction
The yield of protein extraction can vary significantly depending on the sample type and the lysis buffer used. The following table provides representative protein yields from different sources.
| Sample Type | Lysis Method | Typical Protein Yield |
| Cultured Mammalian Cells (10^6 cells) | RIPA Buffer | 100 - 200 µg |
| E. coli (1 mL of OD600=1.0 culture) | Sonication | 150 - 250 µg |
| Mouse Liver Tissue (100 mg) | Mechanical Homogenization in RIPA | 5 - 10 mg |
| Plant Leaves (1 g) | Grinding in Liquid N2, specific buffer | 1 - 5 mg |
Note: These values are approximate and can vary based on the specific cell line, tissue type, growth conditions, and extraction protocol. It is always recommended to perform a protein quantification assay to determine the precise concentration of your sample.
Concluding Remarks
While the inquiry was specifically about the use of this compound, the established and validated methods for protein sample preparation rely on a well-characterized set of reagents and protocols. The information provided here offers a detailed guide for researchers, scientists, and drug development professionals to effectively prepare protein samples for a variety of analytical techniques. The selection of the appropriate protocol and reagents should always be tailored to the specific experimental goals and sample type to ensure high-quality, reproducible results.
References
step-by-step guide for 2-(Isopropylthio)ethanol labeling of proteins
Application Notes and Protocols: A Guide to Protein Labeling
A comprehensive guide for researchers, scientists, and drug development professionals on protein modification techniques. This document addresses the inquiry regarding 2-(Isopropylthio)ethanol and provides a detailed protocol for a widely-used alternative: cysteine-thiol specific labeling.
Initial Inquiry: this compound in Protein Labeling
Following a comprehensive review of scientific literature and chemical databases, there are no established or published protocols for the use of this compound as a protein labeling reagent. This compound, with the chemical structure HO-CH₂-CH₂-S-CH(CH₃)₂, lacks a readily reactive functional group that would enable covalent attachment to proteins under typical biological conditions. The hydroxyl (-OH) group is generally unreactive with amino acid side chains without chemical activation, and the thioether (-S-) linkage is chemically stable.
Therefore, this document will focus on a prevalent and highly effective method for site-specific protein modification: the labeling of cysteine residues. This approach is central to many areas of research and drug development, allowing for the attachment of various probes to study protein structure, function, and interactions.
Application Note: Cysteine-Specific Protein Labeling
Introduction
Site-specific labeling of proteins is a powerful tool in proteomics and drug discovery.[1] Cysteine is a particularly attractive target for labeling due to the unique reactivity of its thiol (sulfhydryl, -SH) group. Being a relatively rare amino acid, cysteine residues can often be introduced at specific sites in a protein sequence through genetic engineering, allowing for precise control over the location of the label. The nucleophilicity of the thiol group makes it highly reactive towards specific electrophilic reagents under mild conditions, enabling the covalent attachment of a wide variety of molecules, including fluorescent dyes, biotin, and cross-linking agents.[1]
Principle of the Method
Cysteine-specific labeling typically involves a two-step process:
-
Reduction of Disulfide Bonds: For cysteine residues to be reactive, their thiol groups must be in a reduced state. Intramolecular or intermolecular disulfide bonds (-S-S-) must be cleaved using a reducing agent.
-
Alkylation of the Thiol Group: The free thiol group then reacts with an electrophilic labeling reagent, forming a stable covalent bond. The most common classes of reagents for this purpose are maleimides and iodoacetamides, which form stable thioether bonds with cysteine residues.
Choice of Labeling Reagent
The selection of a labeling reagent is dictated by the downstream application. Common choices include:
-
Fluorescent Probes: For visualization in microscopy, fluorescence resonance energy transfer (FRET) studies, or flow cytometry.
-
Biotin: For high-affinity binding to streptavidin, enabling detection or purification.[1]
-
Cross-linkers: To study protein-protein interactions.
-
Spin Labels: For electron paramagnetic resonance (EPR) studies.
The reactivity of these reagents is pH-dependent. Maleimides are highly specific for thiols at a pH of 6.5-7.5, while iodoacetamides react efficiently at a pH of 8.0-8.5 but may show some reactivity towards other residues like histidine at higher pH values.
Experimental Workflow for Cysteine-Specific Protein Labeling
Caption: A generalized workflow for the cysteine-specific labeling of proteins.
Detailed Protocol: Labeling of a Cysteine-Containing Protein with a Maleimide-Functionalized Fluorescent Dye
This protocol provides a general procedure for labeling a purified protein containing one or more accessible cysteine residues with a maleimide-activated fluorescent dye.
Materials
-
Purified protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (10 mM stock solution)
-
Thiol-reactive fluorescent dye with a maleimide group (e.g., Alexa Fluor™ 488 C₅ Maleimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Reagent (optional): 1 M β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Spectrophotometer
Experimental Procedure
1. Protein Preparation and Reduction of Cysteines
1.1. Prepare the protein solution at a concentration of 1-5 mg/mL in Labeling Buffer.
1.2. To reduce any disulfide bonds and ensure the cysteine thiol groups are free, add the TCEP stock solution to the protein solution to a final concentration of 1 mM. TCEP is preferred over DTT as it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[2]
1.3. Incubate the mixture for 60 minutes at room temperature.
2. Preparation of the Labeling Reagent
2.1. Prepare a 10 mM stock solution of the maleimide-functionalized dye in anhydrous DMSO.
2.2. Immediately before use, dilute the dye stock solution in Labeling Buffer to the desired final concentration for the labeling reaction.
3. Labeling Reaction
3.1. Add a 10- to 20-fold molar excess of the diluted maleimide dye to the reduced protein solution. The optimal molar ratio should be determined empirically for each protein.
3.2. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
4. Quenching the Reaction (Optional)
4.1. To stop the labeling reaction, a quenching reagent such as BME or DTT can be added to a final concentration of 10-20 mM to react with any excess maleimide reagent.
4.2. Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Protein
5.1. Remove the unreacted dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
5.2. Collect the fractions containing the labeled protein. The colored dye can often be used for visual tracking of the protein during purification.
6. Determination of the Degree of Labeling (DOL)
6.1. Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye (e.g., ~495 nm for Alexa Fluor™ 488).
6.2. Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:
6.3. Calculate the concentration of the dye:
6.4. Calculate the Degree of Labeling (DOL):
Data Presentation
| Parameter | Value |
| Protein Concentration | [Calculated Value] M |
| Dye Concentration | [Calculated Value] M |
| Degree of Labeling (DOL) | [Calculated Ratio] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL | Incomplete reduction of disulfide bonds. | Increase incubation time or concentration of TCEP. |
| Inaccessible cysteine residues. | Consider protein denaturation/renaturation or engineering a more accessible cysteine. | |
| Hydrolysis of the maleimide group. | Prepare fresh dye solutions; ensure pH is not too high. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Minimize the volume of the dye stock solution added. |
| Protein instability under labeling conditions. | Optimize buffer composition, pH, and temperature. | |
| High Background | Incomplete removal of unreacted dye. | Repeat the purification step or use a different purification method (e.g., dialysis). |
Signaling Pathway Visualization
While cysteine labeling itself is a biochemical technique, it is often employed to study signaling pathways. For instance, a fluorescently labeled protein can be used to visualize its translocation to the nucleus upon pathway activation.
Caption: A schematic of a signaling pathway leading to protein translocation.
References
Application of 2-(Isopropylthio)ethanol in Disulfide Bond Reduction: A Review of Available Data and Standard Protocols for Alternative Reagents
Initial Inquiry: An extensive search of scientific literature and chemical databases was conducted to provide detailed application notes and protocols for the use of 2-(Isopropylthio)ethanol in disulfide bond reduction for researchers, scientists, and drug development professionals.
Alternative Reagents: In light of the absence of information on this compound, this document provides comprehensive application notes and protocols for two of the most widely used and well-characterized reducing agents in protein chemistry and drug development: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) . These reagents are the industry standard for disulfide bond reduction, and a deep understanding of their properties and applications is crucial for any researcher in this field.
Application Notes: DTT and TCEP in Disulfide Bond Reduction
Disulfide bonds are critical for the structural integrity and biological activity of many proteins. Their selective cleavage is a fundamental step in various biochemical and biopharmaceutical workflows, including protein sequencing, characterization, and the generation of antibody-drug conjugates (ADCs). Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are two of the most effective and commonly employed reagents for this purpose.
Dithiothreitol (DTT): The Classic Thiol Reductant
DTT, also known as Cleland's reagent, is a small-molecule redox reagent that effectively reduces disulfide bonds. Its mechanism involves a two-step thiol-disulfide exchange. The presence of two thiol groups in DTT allows it to form a stable six-membered ring with an internal disulfide bond after reducing a target disulfide, which drives the reaction to completion.[1]
Key Characteristics of DTT:
-
Strong Reducing Agent: Highly effective at reducing accessible disulfide bonds.[2]
-
pH Dependent: Its reducing power is optimal at pH values above 7.[3]
-
Air Oxidation: DTT is susceptible to oxidation by air, and solutions should be prepared fresh.[3]
-
Interference: Can interfere with downstream applications such as maleimide-based labeling and immobilized metal affinity chromatography (IMAC) due to the reactivity of its thiol groups.[4][5]
Tris(2-carboxyethyl)phosphine (TCEP): A Versatile Alternative
TCEP is a phosphine-based reducing agent that offers several advantages over traditional thiol-based reagents like DTT. It reduces disulfide bonds through a mechanism that does not involve a thiol-disulfide exchange, making it non-reactive with many thiol-specific modifying reagents.
Key Characteristics of TCEP:
-
Odorless and Stable: More stable in solution and less prone to air oxidation compared to DTT.[6]
-
Broad pH Range: Effective over a wider pH range, including acidic conditions where DTT is less efficient.[5][7]
-
Compatibility: Does not interfere with maleimide chemistry, making it ideal for workflows that involve subsequent labeling of the newly formed free thiols.[4][5] It is also compatible with IMAC.[5]
-
Irreversible Reduction: The reduction by TCEP is essentially irreversible.
Quantitative Data Presentation
The selection of a reducing agent often depends on the specific experimental conditions and downstream applications. The following table summarizes key quantitative parameters for DTT and TCEP.
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Optimal pH Range | > 7.0 | 1.5 - 8.5[7] |
| Redox Potential (at pH 7) | -0.33 V | -0.29 V |
| Half-life (at pH 6.5, 20°C) | 40 hours[3] | Significantly more stable than DTT[5] |
| Half-life (at pH 8.5, 20°C) | 1.4 hours[3] | More stable than DTT at pH > 7.5[7] |
| Compatibility with Maleimides | No (Reacts)[4][5] | Yes (Generally does not react)[4][5] |
| Compatibility with IMAC | No (Can interfere)[4] | Yes (Does not reduce metals)[4][5] |
Experimental Protocols
Below are detailed protocols for the reduction of disulfide bonds in proteins using DTT and TCEP.
Protocol 1: General Disulfide Bond Reduction in Proteins using DTT
Objective: To reduce disulfide bonds in a protein sample for downstream analysis such as SDS-PAGE or mass spectrometry.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, PBS)
-
Dithiothreitol (DTT) powder
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
(Optional) Alkylating agent (e.g., Iodoacetamide)
-
(Optional) Desalting column
Procedure:
-
Prepare a fresh 1 M DTT stock solution: Dissolve 154.25 mg of DTT in 1 mL of deionized water. Prepare this solution fresh before use.
-
Protein Sample Preparation: Ensure the protein sample is in the desired reaction buffer at a known concentration.
-
Reduction Reaction: Add the 1 M DTT stock solution to the protein sample to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. For more resistant disulfide bonds, the incubation time can be extended or the temperature increased (e.g., 56°C for 20 minutes). A protocol for complete reduction for mass spectrometry suggests 10 mM DTT at 70°C for 5 minutes.[8][9]
-
(Optional) Removal of DTT: If downstream applications are incompatible with DTT, remove the reducing agent using a desalting column or dialysis.
-
(Optional) Alkylation: To prevent the re-formation of disulfide bonds, cap the free thiols by adding an alkylating agent like iodoacetamide to a final concentration of 20-50 mM and incubating in the dark for 30 minutes at room temperature.
Protocol 2: Selective Reduction of Antibody Hinge Region Disulfides using TCEP for ADC Preparation
Objective: To selectively reduce the interchain disulfide bonds in the hinge region of an antibody for subsequent drug conjugation.
Materials:
-
Antibody solution (e.g., in PBS)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Reaction Buffer (e.g., 100 mM Phosphate buffer, pH 7.2)
-
(Optional) Desalting column
Procedure:
-
Prepare a 100 mM TCEP stock solution: Dissolve 28.66 mg of TCEP-HCl in 1 mL of deionized water and adjust the pH to ~7.0 with NaOH.
-
Antibody Preparation: Exchange the antibody into the reaction buffer.
-
Reduction Reaction: Add the 100 mM TCEP stock solution to the antibody solution to a final concentration of 2-5 mM. The exact concentration may need to be optimized for the specific antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Removal of TCEP (Optional but Recommended): While TCEP is compatible with maleimide chemistry, it is good practice to remove the excess reducing agent and its byproducts using a desalting column to ensure efficient conjugation.
-
Proceed to Conjugation: The reduced antibody with free thiol groups is now ready for conjugation with a linker-payload.
Visualizations
Mechanism of Disulfide Bond Reduction
Caption: Mechanisms of disulfide bond reduction by DTT and TCEP.
Experimental Workflow for Protein Reduction and Labeling
Caption: A typical experimental workflow for protein reduction and labeling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Proteomics Using 2-(Isopropylthio)ethanol (IPTE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical approach for the large-scale measurement of protein abundances in complex biological samples. It plays a crucial role in understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. A key strategy in many quantitative proteomics workflows is the chemical labeling of specific amino acid residues to enable relative or absolute quantification of proteins across different samples.
Cysteine residues are of particular interest for targeted chemical labeling. The unique nucleophilicity of the cysteine thiol group makes it a reactive handle for covalent modification. This reactivity is often tuned by the local protein microenvironment, meaning that the reactivity of a specific cysteine can be indicative of its functional state. Profiling the reactivity of cysteines across the proteome can provide valuable insights into redox signaling, enzyme catalysis, and the binding of covalent drugs.
This document provides a detailed protocol for a quantitative proteomics workflow utilizing 2-(Isopropylthio)ethanol (IPTE) as a cysteine-reactive probe. While IPTE is not a conventional cysteine alkylating agent, this protocol outlines a proposed mechanism for its use via in-situ activation, enabling researchers to explore its potential for novel applications in chemoproteomics and drug discovery.
Proposed Mechanism of Action for IPTE as a Cysteine Labeling Reagent
Standard proteomics protocols typically employ alkylating agents that contain a good leaving group, which is readily displaced by the nucleophilic thiol of a cysteine residue. This compound (IPTE) in its native form lacks such a leaving group. Therefore, to render it reactive towards cysteines, we propose an in-situ activation step.
This protocol hypothesizes the activation of the terminal hydroxyl group of IPTE through the formation of a sulfonate ester, for example, a tosylate, using p-toluenesulfonyl chloride (TsCl) in a basic environment. The resulting 2-(Isopropylthio)ethyl tosylate is an effective alkylating agent. The tosylate group is an excellent leaving group, allowing for the efficient S-alkylation of cysteine residues on proteins.
The overall reaction proceeds in two steps:
-
Activation of IPTE: this compound reacts with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form 2-(Isopropylthio)ethyl tosylate.
-
Alkylation of Cysteine: The activated IPTE then reacts with the thiol group of a cysteine residue, forming a stable thioether bond and releasing the tosylate leaving group.
This labeling strategy introduces a mass tag of 102.06 Da (C5H10S) to each labeled cysteine residue, which can be detected and quantified by mass spectrometry. For quantitative applications, isotopic variants of IPTE could be synthesized to enable multiplexed analysis (e.g., using 13C or 2H).
Experimental Workflow Overview
The following diagram provides a high-level overview of the quantitative proteomics workflow using the proposed in-situ activation of this compound for cysteine labeling.
Detailed Experimental Protocols
Disclaimer: The following protocol describes a hypothetical workflow for the use of this compound (IPTE) as a cysteine labeling reagent via a proposed in-situ activation method. This protocol is based on established principles of quantitative proteomics and has not been empirically validated from published literature. Appropriate optimization and validation are recommended.
Materials and Reagents
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford assay kit)
-
Dithiothreitol (DTT)
-
This compound (IPTE)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Ammonium bicarbonate
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Sequencing-grade modified trypsin
-
LC-MS grade water
-
Sample clean-up cartridges (e.g., C18 solid-phase extraction)
Protocol 1: Sample Preparation and Protein Extraction
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the compound of interest or apply the desired experimental conditions.
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold lysis buffer per 10 cm dish.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.
-
Protocol 2: Reduction and Alkylation with Activated IPTE
-
Reduction:
-
To 1 mg of protein extract, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
In-situ Activation of IPTE and Alkylation:
-
Activation Mix Preparation (prepare fresh): In a separate tube, under a fume hood, prepare the activation mix. For every 1 mg of protein, mix 5 µL of anhydrous pyridine with 2 mg of p-Toluenesulfonyl chloride. Then, add 2 µL of this compound. Vortex briefly. Caution: Pyridine and TsCl are hazardous. Handle with appropriate personal protective equipment.
-
Add the freshly prepared activation mix to the reduced protein sample.
-
Incubate at room temperature for 1 hour in the dark with gentle shaking. This step alkylates the free cysteine residues.
-
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
Protocol 3: Protein Digestion
-
Buffer Exchange (Optional but Recommended): Perform a buffer exchange into 50 mM ammonium bicarbonate using a spin column or dialysis to remove interfering substances.
-
Digestion:
-
Add sequencing-grade modified trypsin to the protein sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Stopping Digestion: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 4: Peptide Clean-up
-
Solid-Phase Extraction (SPE):
-
Activate a C18 SPE cartridge with 1 mL of 100% ACN, followed by equilibration with 1 mL of 0.1% formic acid in water.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1% formic acid in water.
-
Elute the peptides with 1 mL of 50% ACN, 0.1% formic acid.
-
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a suitable volume (e.g., 100 µL) of 0.1% formic acid in water for LC-MS/MS analysis.
Protocol 5: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Database Search:
-
Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant, Proteome Discoverer, or Sequest.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification (if a standard alkylating agent was used for comparison) and oxidation of methionine as a variable modification.
-
Crucially, define a variable modification for the IPTE-adduct on cysteine residues (+102.06 Da).
-
-
Data Analysis:
-
Filter the identification results to achieve a false discovery rate (FDR) of less than 1% at both the peptide and protein levels.
-
For quantitative analysis, compare the intensities of the IPTE-labeled peptides between different experimental conditions.
-
Data Presentation
The quantitative data generated from this workflow should be summarized in clear and concise tables to facilitate interpretation and comparison across samples. Below are template tables for presenting protein and peptide quantification data.
Table 1: Example of Protein Quantification Results
| Protein Accession | Gene Name | Protein Description | Fold Change (Treatment vs. Control) | p-value | Number of Unique Peptides |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.001 | 15 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.85 | 22 |
| Q06830 | KEAP1 | Kelch-like ECH-associated protein 1 | -3.2 | 0.005 | 18 |
| ... | ... | ... | ... | ... | ... |
Table 2: Example of IPTE-Labeled Peptide Quantification
| Protein Accession | Gene Name | Peptide Sequence | Cysteine Position | Fold Change (Treatment vs. Control) | p-value |
| Q06830 | KEAP1 | ILEPC(IPTE)GEVGTINLSK | 151 | -4.1 | 0.002 |
| P04637 | TP53 | YSPYC(IPTE)KTYQGDSK | 277 | 2.8 | 0.01 |
| Q16236 | NFE2L2 | LGLEPC(IPTE)GESAPEVAR | 434 | 1.2 | 0.76 |
| ... | ... | ... | ... | ... | ... |
Application Example: Studying the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response and is tightly controlled by the redox state of specific cysteine residues in Keap1. This quantitative proteomics workflow using IPTE could be applied to study how small molecule inhibitors or oxidative stress affect the reactivity of these critical cysteines.
The diagram below illustrates the Keap1-Nrf2 signaling pathway, highlighting the role of reactive cysteines in Keap1.
By quantifying the changes in IPTE labeling of Keap1 cysteines under different conditions, researchers can gain insights into the mechanisms of Nrf2 activation and identify novel compounds that modulate this pathway, which is a key target in drug development for inflammatory diseases and cancer.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the use of this compound (IPTE) as a novel chemical probe for quantitative cysteine proteomics. The proposed workflow, based on in-situ activation, offers a potential new tool for researchers in academia and the pharmaceutical industry. By enabling the profiling of cysteine reactivity across the proteome, this method could facilitate a deeper understanding of cellular signaling, aid in the discovery of new drug targets, and provide valuable mechanistic insights into the action of covalent therapeutics. Further experimental validation is required to establish the efficiency and robustness of this proposed methodology.
Application Notes and Protocols for Incorporating 2-(Isopropylthio)ethanol in Chemical Biology Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isopropylthio)ethanol is a versatile bifunctional molecule containing both a hydroxyl group and a thioether linkage. This unique structure makes it an attractive building block for the synthesis of chemical biology probes. The thioether moiety offers metabolic stability and can act as a flexible linker, while the hydroxyl group provides a convenient handle for further functionalization and conjugation to reporter groups, targeting ligands, or reactive moieties. These application notes provide a comprehensive overview of the potential uses of this compound in the design and synthesis of chemical biology probes, along with detailed experimental protocols for its incorporation.
While direct literature on the specific use of this compound in chemical biology probes is emerging, its structural motifs are present in various bioactive molecules and probe designs. The principles of thioether and alcohol chemistry provide a strong foundation for its application.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in probe design and synthesis.
| Property | Value | Reference |
| Synonyms | 2-Hydroxyethyl Isopropyl Sulfide | [1] |
| CAS Number | 40811-49-2 | [1] |
| Molecular Formula | C5H12OS | [1] |
| Molecular Weight | 120.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | >97.0% (GC) | [1] |
| Boiling Point | 96 °C at 24 mmHg | [1] |
| Density | 0.98 g/mL at 20 °C | [1] |
| Solubility | Miscible with water and polar organic solvents |
Applications in Chemical Biology Probe Synthesis
This compound can be incorporated into chemical biology probes in several key ways:
-
As a Flexible Linker: The ethylthio group provides a short and flexible spacer to connect a reporter molecule (e.g., a fluorophore or biotin) to a reactive group or a targeting ligand. This flexibility can be crucial for maintaining the biological activity of the targeting moiety and ensuring efficient interaction with the target.
-
As a Building Block for More Complex Scaffolds: The hydroxyl group can be readily modified to introduce other functionalities, such as esters, ethers, or amines, allowing for the construction of more elaborate probe architectures.
-
To Enhance Solubility and Pharmacokinetic Properties: The introduction of the polar hydroxyl and moderately lipophilic isopropylthio groups can modulate the overall solubility and pharmacokinetic properties of a probe, potentially improving its cell permeability and distribution.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound and its incorporation into chemical biology probes. These are general procedures that may require optimization for specific applications.
Protocol 1: Synthesis of a Carboxylic Acid-Functionalized Linker from this compound
This protocol describes the conversion of the hydroxyl group of this compound to a carboxylic acid via a two-step process: tosylation followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis. This creates a versatile linker that can be coupled to amines using standard peptide coupling chemistry.
Workflow Diagram:
Caption: Synthesis of a carboxylic acid linker.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Tosylation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) dropwise.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude 2-(isopropylthio)ethyl tosylate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
-
Cyanation of 2-(Isopropylthio)ethyl tosylate:
-
Dissolve the purified 2-(isopropylthio)ethyl tosylate (1.0 eq) in anhydrous DMSO in a round-bottom flask under an inert atmosphere.
-
Add sodium cyanide (1.5 eq) and heat the reaction mixture to 60-70 °C.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude 3-(isopropylthio)propanenitrile. This product can often be used in the next step without further purification.
-
-
Hydrolysis to 3-(Isopropylthio)propanoic acid:
-
To the crude 3-(isopropylthio)propanenitrile, add concentrated HCl.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 3-(isopropylthio)propanoic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Activation of the Hydroxyl Group for Ether Linkage Formation
This protocol describes the activation of the hydroxyl group of this compound via conversion to a mesylate, which is a good leaving group for subsequent nucleophilic substitution to form an ether linkage. This is a common strategy for creating ether-based linkers in probes.
Workflow Diagram:
Caption: Ether linkage formation workflow.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
A nucleophile (e.g., a phenol-containing reporter molecule)
-
A suitable base (e.g., potassium carbonate, K2CO3)
-
A suitable solvent (e.g., acetonitrile or DMF)
Procedure:
-
Mesylation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude 2-(isopropylthio)ethyl mesylate, which is often used directly in the next step.
-
-
Ether Formation:
-
Dissolve the nucleophile (e.g., a phenol, 1.0 eq) and the crude 2-(isopropylthio)ethyl mesylate (1.2 eq) in a suitable solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, filter off the base, and concentrate the solvent.
-
Purify the residue by flash column chromatography to obtain the desired ether-linked product.
-
Signaling Pathways and Experimental Workflows
The probes synthesized using this compound can be applied in various experimental workflows to study biological systems. For instance, a fluorescently labeled probe can be used to visualize the localization of a target protein within a cell.
Hypothetical Experimental Workflow for Cellular Imaging:
Caption: Cellular imaging workflow.
Conclusion
This compound represents a valuable and versatile building block for the construction of chemical biology probes. Its bifunctional nature allows for straightforward incorporation as a stable and flexible linker. The protocols provided herein offer a starting point for the synthesis of custom probes tailored to specific research needs in target identification, validation, and imaging. Further exploration of its utility is warranted to expand the toolbox of chemical biologists and drug discovery scientists.
References
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 2-(Isopropylthio)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with incomplete alkylation reactions involving 2-(Isopropylthio)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites on this compound for alkylation?
This compound possesses two main nucleophilic sites: the oxygen atom of the hydroxyl group and the sulfur atom of the thioether group.
-
O-Alkylation: The hydroxyl group can be deprotonated with a base to form an alkoxide, which is a strong nucleophile that can attack an alkylating agent to form an ether. This is a variation of the Williamson ether synthesis.
-
S-Alkylation: The sulfur atom has lone pairs of electrons and is nucleophilic. It can react with a suitable alkylating agent (typically a strong electrophile like an alkyl halide) to form a tertiary sulfonium salt.
Q2: Which site, oxygen or sulfur, is more reactive?
The relative reactivity depends on the reaction conditions.
-
In the absence of a base, the sulfur atom is generally more nucleophilic than the oxygen atom of the alcohol.
-
In the presence of a strong base, the hydroxyl group is deprotonated to form an alkoxide ion. This alkoxide is a much stronger nucleophile than the neutral sulfur atom, favoring O-alkylation.[1][2]
Q3: What are the common causes of incomplete alkylation reactions?
Incomplete alkylation can stem from several factors, including suboptimal reaction conditions, reagent quality, and the inherent reactivity of the substrates. Common issues include:
-
Insufficient Base: For O-alkylation, incomplete deprotonation of the alcohol leads to low conversion.
-
Poor Solvent Choice: The solvent must be appropriate for the type of reaction (e.g., polar aprotic for SN2 reactions).
-
Inappropriate Temperature: The reaction may be too slow at low temperatures or lead to side reactions and degradation at high temperatures.[3]
-
Steric Hindrance: Bulky groups on either the nucleophile or the alkylating agent can slow down the reaction rate.
-
Poor Leaving Group: The efficiency of the alkylating agent is highly dependent on the quality of its leaving group (I > Br > Cl > F).
-
Reagent Degradation: The base or alkylating agent may have degraded due to improper storage or handling.
Q4: Can this compound be used as an alkylating agent itself?
Yes, but it requires chemical modification first. The hydroxyl group is a poor leaving group. To use this compound as an alkylating agent, the -OH group must be converted into a good leaving group, such as a tosylate, mesylate, or halide. The resulting compound can then be used to alkylate other nucleophiles.
Troubleshooting Guide for Incomplete Alkylation
This guide addresses specific problems you may encounter when using this compound as a nucleophile.
Problem 1: Low or No Conversion of Starting Material
Q: My alkylation reaction with this compound shows very low conversion to the desired product. What are the potential causes and how can I fix this?
A: Low conversion is a common issue that can often be resolved by systematically evaluating your reaction setup.
Potential Causes & Solutions
| Potential Cause | Suggested Solution | Rationale |
| Inadequate Base (for O-Alkylation) | Use a stronger base (e.g., NaH, KH) instead of weaker bases like K₂CO₃ or Et₃N. Ensure the base is fresh and handled under anhydrous conditions. Use at least 1.1-1.5 equivalents of the base. | The pKa of a typical alcohol is ~16-18. A base with a conjugate acid of higher pKa is needed for complete deprotonation to form the more reactive alkoxide.[1] |
| Incorrect Solvent | For SN2 reactions, use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing its reactivity. | Protic solvents (like water or ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[4] |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction for the appearance of side products. | Many alkylation reactions require heating to overcome the activation energy barrier.[5] |
| Poor Leaving Group on Alkylating Agent | If possible, switch the alkylating agent to one with a better leaving group (e.g., from an alkyl chloride to an alkyl bromide or iodide). | The SN2 reaction rate is highly dependent on the leaving group's ability to stabilize a negative charge. The order of reactivity is generally R-I > R-Br > R-Cl.[2] |
| Reagent Degradation | Use freshly opened or purified reagents. Alkylating agents can be sensitive to light and moisture, and strong bases like NaH can be inactivated by atmospheric moisture. | Degraded reagents will lead to lower effective concentrations and poor reactivity.[3] |
Problem 2: Formation of Multiple Products (O- vs. S-Alkylation or Side Reactions)
Q: My reaction is producing a mixture of O-alkylated and S-alkylated products, or other unexpected byproducts. How can I improve the selectivity?
A: Achieving selectivity between two nucleophilic sites requires careful control of reaction conditions.
Potential Causes & Solutions
| Potential Cause | Suggested Solution | Rationale |
| Competition between O- and S-Alkylation | To favor O-alkylation: Use a strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) to fully deprotonate the alcohol, making the alkoxide the dominant nucleophile. To favor S-alkylation (sulfonium salt): Run the reaction without a base, or with a non-nucleophilic base that won't deprotonate the alcohol, in a polar solvent. | The relative nucleophilicity of the sites is condition-dependent. Strong bases generate the highly nucleophilic alkoxide, while the neutral thioether is a softer, moderately good nucleophile on its own.[1][6] |
| Elimination Side Products (E2) | Use a less hindered base if possible. Ensure the alkylating agent is primary or secondary; tertiary halides strongly favor elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Thiolates are less basic than alkoxides, so elimination is less of a concern in S-alkylation. For O-alkylation, the strongly basic alkoxide can promote E2 elimination, especially with secondary or hindered alkyl halides.[2] |
| Overalkylation (for amine substrates) | Use a large excess of the starting amine relative to the alkylating agent. A better alternative is to use reductive amination, which avoids overalkylation.[7][8] | This issue is common when alkylating amines, as the product amine is often more nucleophilic than the starting material.[7] |
Experimental Protocols
The following are generalized protocols and should be adapted based on the specific reactivity of your substrates.
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol describes the formation of an ether via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for S-Alkylation of this compound (Sulfonium Salt Formation)
This protocol describes the reaction of the thioether with a strong alkylating agent.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide or methyl triflate)
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
In a clean, dry flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 2-24 hours. The product may precipitate from the solution. Monitor progress by TLC or LC-MS.
-
If a precipitate has formed, collect it by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the sulfonium salt, then filter.
-
Dry the product under vacuum. Sulfonium salts are often hygroscopic and should be stored in a desiccator.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate logical workflows for troubleshooting and understanding the reaction pathways.
Caption: A workflow for troubleshooting incomplete alkylation.
Caption: Logical relationship for controlling reaction selectivity.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
identifying side reactions of 2-(Isopropylthio)ethanol in proteomics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2-(Isopropylthio)ethanol in proteomics workflows. Our aim is to help researchers, scientists, and drug development professionals identify and understand potential side reactions and unexpected outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended role of this compound in a typical proteomics sample preparation workflow?
This compound is not a standard reagent for reduction or alkylation in proteomics. Its chemical structure, featuring a thioether and a hydroxyl group, suggests a potential, albeit unconventional, use as a quenching agent to consume excess alkylating reagents like iodoacetamide (IAA) or chloroacetamide (CAA) after the alkylation step. However, its reactivity is significantly lower than standard quenching agents such as dithiothreitol (DTT) or cysteine.
Q2: What are the primary functional groups in this compound and how might they react in a proteomics context?
This compound has two primary functional groups: a thioether (-S-) and a hydroxyl (-OH) group.
-
Thioether: The sulfur atom in the thioether is a potential nucleophile and can be susceptible to alkylation by strong alkylating agents, although it is less reactive than a deprotonated thiol (thiolate).
-
Hydroxyl: The oxygen atom of the hydroxyl group is also nucleophilic and can be a target for modification, particularly under basic conditions.
Q3: Can this compound be used to reduce disulfide bonds in proteins?
No. Unlike reducing agents such as DTT or 2-mercaptoethanol, this compound lacks a free thiol (-SH) group, which is essential for the thiol-disulfide exchange reaction required to reduce protein disulfide bonds. Using it as a reducing agent will result in incomplete or no reduction of disulfide bonds, leading to poor protein denaturation and digestion.
Q4: What are the potential side reactions of this compound when used in proteomics?
The primary side reactions involve the modification of this compound itself by the alkylating agent, and potential off-target reactions with amino acid residues on the protein/peptide.
-
Alkylation of the Thioether: The thioether sulfur can be alkylated, leading to the formation of a sulfonium ion.
-
Alkylation of the Hydroxyl Group: The hydroxyl group can also be alkylated, forming an ether linkage.
-
Incomplete Quenching: Due to its lower reactivity compared to standard quenching agents, it may not effectively quench the alkylating reagent, leading to over-alkylation of the protein sample.
Q5: How can I detect potential side reactions related to this compound in my mass spectrometry data?
You would look for specific mass shifts in your peptide mass spectra. The addition of a 2-(isopropylthio)ethyl group to a peptide would result in a mass increase of 120.22 Da. If the thioether of this compound is alkylated by iodoacetamide, the resulting molecule could potentially react with nucleophilic residues on peptides, leading to a mass addition of 177.28 Da (mass of this compound + acetamide moiety).
Troubleshooting Guides
Problem 1: Incomplete Protein Digestion and Low Peptide Identifications
Possible Cause: You may have mistakenly used this compound as a reducing agent. It cannot reduce disulfide bonds, which is a critical step for proper protein unfolding and enzymatic digestion.
Solution:
-
Verify Reagents: Ensure you are using a proper reducing agent like DTT or TCEP.
-
Optimize Reduction: Follow a standard reduction protocol, for example, incubate with 10 mM DTT for 1 hour at 56°C.
-
Sample Re-preparation: If the sample is critical, consider re-preparing it with the correct reagents.
| Reagent | Functional Group | Purpose | Typical Concentration |
| Dithiothreitol (DTT) | Thiol (-SH) | Reduction | 5-10 mM |
| TCEP | Phosphine | Reduction | 5-10 mM |
| This compound | Thioether (-S-), Hydroxyl (-OH) | Not a reducing agent | N/A for reduction |
Problem 2: Evidence of Over-alkylation or Unexpected Mass Shifts in MS Data
Possible Cause: You may have used this compound as a quenching agent, and it did not efficiently neutralize the alkylating reagent. This can lead to the alkylating agent reacting with other amino acid residues besides cysteine.
Troubleshooting Steps:
-
Data Analysis: Search your mass spectrometry data for common over-alkylation modifications on residues like lysine, histidine, methionine, aspartate, and glutamate. Also, search for the specific mass additions corresponding to the reaction of this compound with your alkylating agent and subsequent adduction to peptides.
-
Use a More Effective Quenching Agent: In future experiments, use a standard quenching agent like DTT or L-cysteine at a concentration sufficient to react with the excess alkylating agent. A common practice is to add DTT to a final concentration of 5-10 mM after the alkylation step.
-
Optimize Quenching Conditions: Ensure the quenching reaction is allowed to proceed for a sufficient amount of time (e.g., 15-30 minutes at room temperature).
| Quenching Agent | Reactive Group | Efficiency | Potential Side Products |
| Dithiothreitol (DTT) | Thiol (-SH) | High | Can re-reduce disulfide bonds if added in large excess before digestion |
| L-Cysteine | Thiol (-SH) | High | Can be incorporated into peptides if not fully removed |
| This compound | Thioether (-S-), Hydroxyl (-OH) | Low | Potential for various adducts and incomplete quenching |
Experimental Protocols
Standard Protocol for Reduction, Alkylation, and Quenching
This protocol is provided as a reference to highlight the correct placement and use of standard reagents.
-
Protein Solubilization: Solubilize your protein extract in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 56°C.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 55 mM. Incubate for 45 minutes in the dark at room temperature.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess iodoacetamide. Incubate for 15-30 minutes at room temperature.
-
Sample Cleanup and Digestion: Proceed with your standard protocol for buffer exchange/dilution and enzymatic digestion (e.g., with trypsin).
Visualizations
Caption: Standard proteomics workflow with highlighted troubleshooting points for the misuse of this compound.
Caption: Potential side reactions in the presence of this compound and an alkylating agent.
optimizing 2-(Isopropylthio)ethanol concentration for cysteine modification
A-Level Heading: Optimizing Cysteine Modification Protocols
B-Level Heading: Frequently Asked Questions (FAQs)
1. What are the key factors influencing the efficiency of cysteine modification?
The success of a cysteine modification experiment is governed by several critical factors:
-
pH of the reaction buffer: The reactivity of the cysteine thiol group is highly dependent on its protonation state. The deprotonated thiolate form (S-) is significantly more nucleophilic than the protonated thiol (SH).[1][2] Therefore, maintaining a pH above the pKa of the cysteine residue (typically around 8.5, but can vary in the protein microenvironment) will favor the more reactive thiolate species and enhance modification efficiency.[2][3][4]
-
Concentration of the modifying reagent: The concentration of the modifying reagent should be carefully optimized. A higher concentration can increase the reaction rate but may also lead to off-target modifications and protein precipitation. It is recommended to perform a titration experiment to determine the optimal concentration for your specific protein and reagent.
-
Reaction time and temperature: These parameters should be empirically determined. Longer reaction times and higher temperatures can increase the extent of modification but also risk protein denaturation and degradation. Monitoring the reaction over a time course is advisable.
-
Presence of reducing agents: Reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often used to prevent the formation of disulfide bonds and keep the cysteine residues in a reduced, reactive state.[5][6][7] However, these reducing agents can also react with some cysteine-modifying reagents, so their compatibility and concentration must be considered. TCEP is often preferred as it is less likely to interfere with certain chemistries.[5][7]
-
Accessibility of the cysteine residue: The location of the cysteine residue within the three-dimensional structure of the protein will dictate its accessibility to the modifying reagent. Buried cysteine residues may require partial denaturation of the protein to become accessible.
2. How does 2-(Isopropylthio)ethanol potentially modify cysteine residues?
Given the chemical structure of this compound (also known as 2-Hydroxyethyl Isopropyl Sulfide), a plausible, though not experimentally validated, mechanism for cysteine modification could involve a disulfide exchange reaction. This would likely require the presence of an oxidizing agent to activate the thioether of this compound, or the reaction may proceed via a radical mechanism under specific conditions. Without established literature, this remains speculative, and empirical validation is necessary.
3. What are common alternative reagents for cysteine modification?
Several classes of reagents are well-established for cysteine modification, each with a distinct mechanism of action.[5] Common examples include:
-
Haloacetamides (e.g., Iodoacetamide): These reagents alkylate the cysteine thiol group, forming a stable thioether bond.[2][5][7]
-
Maleimides: These undergo a Michael addition reaction with the cysteine thiol, also forming a stable thioether linkage.[5]
-
Disulfides (e.g., Ellman's reagent, DTNB): These react via thiol-disulfide exchange to form a new disulfide bond.[5][7]
-
Chlorooximes: These have been reported to offer fast and specific cysteine modification.[8][9]
4. How can I confirm that my protein of interest has been successfully modified?
Several analytical techniques can be employed to verify cysteine modification:
-
Mass Spectrometry (MS): This is the most definitive method. By comparing the mass of the unmodified and modified protein, you can confirm the addition of the modifying group. Tandem MS (MS/MS) can be used to identify the specific cysteine residue that has been modified.
-
SDS-PAGE: In some cases, the addition of a modifying group can cause a detectable shift in the protein's migration on an SDS-PAGE gel.
-
Ellman's Assay: This colorimetric assay quantifies the number of free thiol groups in a sample.[5] A decrease in the number of free thiols after the reaction indicates successful modification.
-
Chromatography (e.g., HPLC): The modified protein may have a different retention time on a chromatography column compared to the unmodified protein.
B-Level Heading: Troubleshooting Guide
This guide addresses common issues encountered during cysteine modification experiments and provides potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Modification | Cysteine residue is oxidized (disulfide bond). | Pre-treat the protein with a reducing agent like TCEP or DTT to ensure the cysteine is in its reduced form.[5][6][7] |
| pH of the reaction is too low. | Increase the pH of the reaction buffer to be at least one unit above the pKa of the cysteine thiol to favor the more reactive thiolate form.[1][2] | |
| Modifying reagent is inactive or degraded. | Use a fresh stock of the modifying reagent. Check for proper storage conditions. | |
| Cysteine residue is not accessible. | Perform the reaction under partially denaturing conditions (e.g., using urea or guanidinium chloride) to expose the cysteine residue. | |
| Insufficient concentration of modifying reagent. | Increase the molar excess of the modifying reagent. Perform a titration to find the optimal concentration. | |
| Off-Target Modification | Concentration of modifying reagent is too high. | Decrease the concentration of the modifying reagent. Optimize the stoichiometry. |
| Reaction time is too long. | Reduce the incubation time. Monitor the reaction progress over time. | |
| Reagent is not specific for cysteines. | Consider using a more cysteine-specific reagent. Ensure the pH is not excessively high, which can promote reaction with other nucleophilic residues like lysine. | |
| Protein Precipitation | High concentration of modifying reagent. | Lower the concentration of the modifying reagent. |
| Solvent incompatibility. | If the modifying reagent is dissolved in an organic solvent, ensure the final concentration of the solvent in the reaction mixture is low enough to not cause protein precipitation. | |
| Modification alters protein stability. | Add stabilizing agents to the buffer, such as glycerol or sucrose. Perform the reaction at a lower temperature. |
B-Level Heading: Experimental Protocols & Data
While a specific protocol for this compound is not available, the following general protocol for cysteine modification can be adapted.
General Protocol for Cysteine Modification
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., phosphate or Tris buffer) at a pH between 7.5 and 8.5.
-
If necessary, add a reducing agent (e.g., 1-5 mM TCEP) and incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
-
Modification Reaction:
-
Prepare a stock solution of the modifying reagent in an appropriate solvent (e.g., DMSO or water).
-
Add the modifying reagent to the protein solution at a desired molar excess (e.g., 10-fold to 100-fold).
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule with a free thiol group (e.g., β-mercaptoethanol or DTT) to consume the excess modifying reagent.
-
-
Removal of Excess Reagent:
-
Remove the excess, unreacted modifying reagent and quenching agent by dialysis, desalting column, or buffer exchange.
-
-
Analysis:
-
Confirm the modification using one of the analytical techniques described in the FAQs (e.g., mass spectrometry).
-
Table 1: Typical Reaction Conditions for Common Cysteine Modifying Reagents
| Reagent Class | Example | Molar Excess (Reagent:Protein) | pH | Temperature (°C) | Reaction Time |
| Haloacetamides | Iodoacetamide | 10 - 50 | 7.5 - 8.5 | 25 - 37 | 30 - 90 min |
| Maleimides | N-Ethylmaleimide | 10 - 20 | 6.5 - 7.5 | 4 - 25 | 1 - 2 hours |
| Disulfides | DTNB | 20 - 100 | 7.0 - 8.0 | 25 | 15 - 60 min |
| Chlorooximes | FC1 | 1 - 10 | 7.4 | 25 | < 5 min[8] |
B-Level Heading: Visual Guides
Caption: A general experimental workflow for cysteine modification.
Caption: A troubleshooting flowchart for low cysteine modification.
Caption: Key factors influencing cysteine reactivity.
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
- 8. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PubMed [pubmed.ncbi.nlm.nih.gov]
ideal reaction time and temperature for 2-(Isopropylthio)ethanol alkylation
Welcome to the Technical Support Center for the alkylation of 2-(Isopropylthio)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of this compound?
The alkylation of this compound is typically achieved through a nucleophilic substitution reaction, specifically an S-alkylation. This process is analogous to the well-known Williamson ether synthesis.[1] In this reaction, the thiol group of this compound is first deprotonated by a base to form a more nucleophilic thiolate anion. This thiolate then attacks an alkylating agent, such as an alkyl halide, in an S-2 reaction to form a new carbon-sulfur bond, resulting in a thioether.[1]
Q2: What are the recommended starting materials and reagents for this reaction?
Successful alkylation of this compound requires careful selection of the substrate, alkylating agent, base, and solvent.
-
Substrate: this compound
-
Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is preferred to minimize the risk of elimination side reactions.[2] Secondary alkyl halides, like isopropyl bromide, can be used but may lead to the formation of alkene byproducts via an E2 elimination pathway, especially with a strong, bulky base.[2]
-
Base: A variety of bases can be used to deprotonate the thiol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of base can influence the reaction rate and selectivity.
-
Solvent: A polar aprotic solvent is generally recommended to facilitate the S-2 reaction. Suitable solvents include dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).
Q3: What are the ideal reaction time and temperature for the alkylation of this compound?
The ideal reaction time and temperature are dependent on the specific reagents used, particularly the reactivity of the alkylating agent and the strength of the base. The following table provides general guidance for common scenarios. It is always recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (hours) |
| Primary Alkyl Iodide (e.g., CH₃I) | K₂CO₃ | DMF | Room Temperature (20-25) | 2 - 6 |
| Primary Alkyl Bromide (e.g., EtBr) | NaH | THF | 0 to Room Temperature | 4 - 12 |
| Secondary Alkyl Bromide (e.g., i-PrBr) | K₂CO₃ | MeCN | 50 - 80 (Reflux) | 12 - 24 |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation using a Primary Alkyl Halide and Potassium Carbonate
This protocol describes a general method for the alkylation of this compound with a primary alkyl halide using potassium carbonate as the base.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the substrate. Add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: To the stirring suspension, add the primary alkyl halide (1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am not observing any product formation, or the yield is very low. What could be the problem?
A: Low or no product yield can stem from several factors. Use the following guide to troubleshoot the issue.
| Potential Cause | Recommended Action |
| Ineffective Deprotonation | The base may not be strong enough to deprotonate the thiol. Consider using a stronger base like sodium hydride (NaH). Ensure the base is not old or deactivated. |
| Poor Quality Reagents | The alkylating agent may have degraded. Use a freshly opened bottle or purify the reagent before use. Ensure your solvent is anhydrous, as water can quench the thiolate anion and react with strong bases. |
| Low Reaction Temperature | For less reactive alkyl halides (e.g., chlorides or some bromides), room temperature may not be sufficient. Gradually increase the reaction temperature and monitor for product formation. |
| Insufficient Reaction Time | Some combinations of reagents may require longer reaction times. Continue to monitor the reaction for an extended period before concluding it has failed. |
Issue 2: Formation of Side Products
Q: I am observing unexpected spots on my TLC plate or peaks in my GC-MS. What are the likely side products and how can I avoid them?
A: The most common side reactions in the alkylation of this compound are elimination and O-alkylation.
| Side Product | Cause | Prevention Strategy |
| Alkene | This is a result of an E2 elimination reaction, which is competitive with the S-2 substitution. It is more prevalent with secondary and tertiary alkyl halides, and with strong, bulky bases.[2] | Use a primary alkyl halide whenever possible. If a secondary halide must be used, a less hindered, weaker base (e.g., K₂CO₃) and lower reaction temperatures may favor substitution. |
| O-Alkylated Product | The hydroxyl group of this compound can also be deprotonated and act as a nucleophile, leading to the formation of an ether. Thiols are generally more nucleophilic than alcohols, so S-alkylation is usually favored.[3] However, under certain conditions, O-alkylation can occur. | Use a base that selectively deprotonates the more acidic thiol group. Running the reaction at lower temperatures can also increase selectivity for S-alkylation. |
| Disulfide | Oxidation of the starting thiol can lead to the formation of a disulfide byproduct. | Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen. |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the alkylation of this compound.
Caption: General experimental workflow for the S-alkylation of this compound.
This technical support guide provides a starting point for your experiments. Remember that optimization of reaction conditions is often necessary to achieve the best results for your specific substrate and alkylating agent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. In a typical reaction, a typical secondary alkyl halide such as isopropyl.. [askfilo.com]
- 3. Exploring thiol’s surprising reactivity and selectivity over alcohol: A combined computational and experimental study on phenanthroline-catalyzed furanosylations - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Removal of Excess 2-(Isopropylthio)ethanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess 2-(Isopropylthio)ethanol from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H12OS | [1][2][3] |
| Molecular Weight | 120.21 g/mol | [1][2][3] |
| Physical State | Colorless to light yellow liquid | [2][4][5] |
| Boiling Point | 96 °C @ 24 mmHg; 110-111 °C @ 30 mmHg | [1][3][4] |
| Density | ~0.98 g/cm³ | [1][2][3] |
| Refractive Index | ~1.48 | [1][2] |
Q2: What are the primary methods for removing excess this compound?
A2: The most common and effective methods for removing excess this compound include:
-
Vacuum Distillation: Suitable if your desired compound is non-volatile or has a significantly higher boiling point.
-
Liquid-Liquid Extraction: Effective if your compound of interest has different solubility properties than this compound.
-
Column Chromatography: A versatile technique for separating compounds based on their polarity.[6]
-
Solid-Phase Scavengers: Utilizes functionalized silica or polymers to selectively bind and remove the excess thioether.[6]
Q3: My desired product is temperature-sensitive. Can I still use distillation?
A3: Yes, vacuum distillation is the recommended approach for temperature-sensitive compounds. By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for its removal at a lower temperature and minimizing the risk of thermal degradation to your product.[7]
Q4: How do I choose the right solvent system for liquid-liquid extraction?
A4: The goal is to find a pair of immiscible solvents where your desired product has high solubility in one, and this compound has high solubility in the other. Given its structure (containing both a polar alcohol group and a less polar thioether), this compound has moderate polarity. A common strategy is to use an aqueous phase and a nonpolar organic solvent (e.g., hexane, ethyl acetate). Multiple extractions will likely be necessary for efficient removal.[8]
Q5: When should I consider using column chromatography?
A5: Column chromatography is ideal when other methods like extraction or distillation fail to provide adequate separation.[9] It is particularly useful if your product and the excess reagent have different polarities. A significant difference in Rf values (as determined by Thin Layer Chromatography, TLC) suggests that column chromatography will be an effective purification method.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion formation during liquid-liquid extraction. | - Solvents have similar polarities.- Vigorous shaking. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase.- Gently invert the funnel instead of shaking vigorously.- If an emulsion persists, filter the mixture through a pad of Celite.[8] |
| Poor separation (co-elution) during column chromatography. | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using TLC. Start with a nonpolar solvent and gradually increase polarity.- Ensure the amount of crude sample loaded is not more than 5-10% of the mass of the stationary phase (silica gel). |
| Product loss during vacuum distillation. | - Product is volatile under the applied vacuum.- Foaming or bumping of the sample. | - Lower the vacuum (increase pressure) and slightly increase the temperature.- Use a larger flask (no more than half full) and add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Incomplete removal of this compound. | - Insufficient number of extractions.- Scavenger resin is saturated. | - Increase the number of extraction cycles (e.g., from 3 to 5 washes).- Increase the amount of scavenger resin used or perform a second treatment with fresh resin. |
Experimental Protocols
Protocol 1: Removal by Vacuum Distillation
This method is suitable for thermally stable, non-volatile target compounds.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude sample containing the desired product and excess this compound into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin stirring (if applicable).
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the this compound distillate as it vaporizes and condenses. Monitor the temperature and pressure closely. The target is to distill at a temperature below the decomposition point of your desired compound.
-
-
Completion: Once the distillation of this compound is complete (indicated by a drop in vapor temperature and cessation of distillate collection), turn off the heat and allow the system to cool before slowly releasing the vacuum. The purified product remains in the distillation flask.
Protocol 2: Removal by Liquid-Liquid Extraction
This protocol is effective if the desired compound has low water solubility.
-
Solvent Selection: Choose an organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Procedure:
-
Dissolve the crude sample in the selected organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate).
-
Repeat the washing step 3-5 times with fresh deionized water to ensure complete removal of the water-soluble this compound.
-
-
Drying and Concentration:
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Process Flow Diagrams
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. chemwhat.com [chemwhat.com]
- 2. labproinc.com [labproinc.com]
- 3. 40811-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 40811-49-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 40811-49-2 | TCI AMERICA [tcichemicals.com]
- 6. silicycle.com [silicycle.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. studymind.co.uk [studymind.co.uk]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
preventing non-specific binding of 2-(Isopropylthio)ethanol
Technical Support Center: 2-(Isopropylthio)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding (NSB) when using small molecules like this compound in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to non-specific binding?
This compound, also known as 2-Hydroxyethyl Isopropyl Sulfide, is a small organic molecule with the formula C5H12OS.[1] Its structure features both a hydroxyl (-OH) group, which can participate in hydrogen bonding, and an isopropylthio group, which introduces hydrophobicity. This amphipathic nature—possessing both hydrophilic and hydrophobic characteristics—can contribute to its tendency to engage in non-specific binding in aqueous assay environments.[2] Non-specific binding arises from interactions such as hydrophobic effects or electrostatic forces between a molecule and various surfaces, not the intended specific binding to a target.[3][4]
Physicochemical Properties of this compound:
-
Molecular Formula: C5H12OS[5]
-
Molecular Weight: 120.21 g/mol [5]
-
Appearance: Colorless to light yellow clear liquid[6]
-
Specific Gravity: ~0.98[5]
-
Key Features: Contains both a polar hydroxyl group and a non-polar isopropylthio group.
Q2: What are the primary causes of non-specific binding for small molecules in assays?
Non-specific binding (NSB) of small molecules can stem from several factors:
-
Hydrophobic Interactions: The molecule's non-polar regions can interact with hydrophobic surfaces on microplates, membranes, or even proteins.[4]
-
Electrostatic Interactions: Charged regions of a molecule can bind to oppositely charged surfaces.[7]
-
Suboptimal Blocking: Inadequate blocking of unoccupied sites on the assay surface (e.g., microplate wells) leaves them free to bind the small molecule non-specifically.[8]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence the charge of both the small molecule and the interacting surfaces, affecting NSB.[9]
Q3: Why is it critical to minimize non-specific binding?
Minimizing non-specific binding is crucial for obtaining accurate and reliable experimental results.[10] High NSB can lead to:
-
High Background Signal: This reduces the signal-to-noise ratio, making it difficult to detect the true specific signal, especially for low-concentration analytes.[8]
-
Reduced Assay Sensitivity and Specificity: The assay's ability to detect the target is compromised.[11]
-
Inaccurate Quantification: NSB can lead to an overestimation of the amount of binding, affecting dose-response curves and kinetic calculations.[4]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve issues with non-specific binding of this compound or similar small molecules.
Issue 1: High Background Signal in Plate-Based Assays (e.g., ELISA)
High background is a common indicator of significant non-specific binding.[13] Follow these steps to troubleshoot:
Logical Flow for Troubleshooting High Background
Caption: A step-by-step workflow for troubleshooting high background signals.
Step-by-Step Guide:
-
Evaluate the Blocking Step: The blocking buffer's role is to saturate all unoccupied sites on the microplate.[8] If blocking is insufficient, your small molecule will bind directly to the plate.
-
Assess the Washing Protocol: Inadequate washing fails to remove unbound molecules.[10]
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5). Also, consider increasing the detergent concentration (e.g., Tween-20) in your wash buffer to help disrupt weak, non-specific interactions.[14]
-
-
Modify the Assay Buffer: The buffer composition directly impacts interactions.
-
Optimize Reagent Concentrations: Using excessive concentrations of detection reagents can increase background noise.
-
Solution: Titrate your antibodies or other detection reagents to find the optimal concentration that provides a good specific signal without elevating the background.[15]
-
Issue 2: Poor Reproducibility in Surface Plasmon Resonance (SPR) Experiments
In SPR, non-specific binding of an analyte to the sensor chip surface can obscure the true binding kinetics.[12]
Conceptual Diagram: Specific vs. Non-Specific Binding in SPR
Caption: Illustration of specific analyte-ligand vs. non-specific analyte-surface binding.
Troubleshooting Steps:
-
Run a Control Experiment: Before analyzing your interaction, inject this compound over a reference surface (a flow cell without the immobilized ligand) to quantify the level of NSB.[4]
-
Optimize the Running Buffer:
-
Add BSA: Including 0.1-1 mg/mL BSA in the running buffer can act as a blocking agent, preventing the analyte from sticking to the sensor surface and tubing.[7]
-
Include Detergents: Add a non-ionic surfactant like Tween-20 (typically 0.05%) to the running buffer to minimize hydrophobic interactions.[7]
-
Adjust pH and Salt: Modify the pH to be further from the isoelectric point of interacting proteins or increase the salt concentration (e.g., 150 mM to 300 mM NaCl) to reduce electrostatic NSB.[9]
-
-
Modify the Sensor Surface: If NSB persists, consider using a different sensor chip chemistry. Some surfaces are inherently more resistant to non-specific binding.
Quantitative Data Summary
The effectiveness of various buffer additives in reducing non-specific binding is summarized below. The values are representative and should be optimized for each specific assay.
| Additive | Typical Concentration | Primary Mechanism of Action | Expected Reduction in NSB |
| BSA | 0.1 - 5% | Protein blocker; saturates non-specific sites on surfaces.[10] | High |
| Casein | 0.1 - 1% | Protein blocker; particularly effective in some immunoassays.[10] | High |
| Tween-20 | 0.05 - 0.2% | Non-ionic detergent; disrupts hydrophobic interactions.[4][16] | Medium to High |
| Triton X-100 | 0.1 - 1% | Non-ionic detergent; disrupts hydrophobic interactions.[16] | Medium to High |
| NaCl | 150 - 500 mM | Increases ionic strength; shields electrostatic interactions.[9] | Medium |
Experimental Protocols
Protocol: Optimizing a Blocking Buffer for an ELISA
This protocol provides a method for testing different blocking agents to minimize non-specific binding of a small molecule like this compound.
Objective: To determine the most effective blocking agent for reducing background signal.
Materials:
-
96-well high-binding polystyrene microplate
-
Capture antibody or target protein for coating
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS + 0.05% Tween-20)
-
Test Blocking Buffers:
-
1% BSA in PBS
-
3% BSA in PBS
-
1% Casein in PBS
-
-
This compound solution (at test concentration)
-
Detection antibody and substrate
Procedure:
-
Coating: Coat the wells of a 96-well plate with your capture antibody/protein according to your standard protocol. Incubate as required, then discard the coating solution.
-
Washing: Wash the plate once with 200 µL of Wash Buffer per well.[14]
-
Blocking:
-
Add 200 µL of the different test blocking buffers to separate sets of wells.
-
Include a "No Blocker" control set of wells, adding only PBS.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[10]
-
-
Washing: Discard the blocking buffers and wash the plate 3-5 times with Wash Buffer.[10]
-
Analyte Incubation: Add your this compound solution to the wells and incubate according to your assay protocol. Include wells without the small molecule to measure the baseline background for each blocking condition.
-
Detection: Proceed with the remaining steps of your ELISA protocol (e.g., adding detection antibody, substrate, and reading the plate).
-
Analysis: Compare the background signal (wells without the small molecule) and the specific signal across the different blocking conditions. The optimal blocking agent will yield the lowest background and the highest signal-to-noise ratio.
Diagram of Factors Influencing Non-Specific Binding
Caption: Key factors contributing to non-specific binding in experimental assays.
References
- 1. labproinc.com [labproinc.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. This compound | 40811-49-2 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 40811-49-2 | TCI EUROPE N.V. [tcichemicals.com]
- 7. sartorius.com [sartorius.com]
- 8. hiyka.com [hiyka.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 12. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 13. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
Technical Support Center: LC-MS Analysis of 2-(Isopropylthio)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS analysis of 2-(Isopropylthio)ethanol. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS analysis of this compound in a question-and-answer format.
Question: I am observing poor peak shape (tailing or fronting) for my this compound standard. What are the likely causes and solutions?
Answer:
Poor peak shape for a small, polar compound like this compound is a common issue in reversed-phase liquid chromatography. The primary causes and potential solutions are outlined below:
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the stationary phase, such as residual silanol groups.
-
Solution: Use a column with end-capping or a more inert stationary phase. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can also mitigate these interactions.
-
-
Column Overload: Injecting too much analyte can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample to see if the peak shape improves.
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Ensure the sample solvent strength is similar to or weaker than the initial mobile phase composition.
-
-
Column Void or Frit Blockage: A physical issue with the column, such as a void at the inlet or a blocked frit, can cause peak distortion for all analytes.
-
Solution: If all peaks in the chromatogram are affected, inspect the column inlet frit and consider replacing the column or guard column.
-
Question: My this compound signal is very low or non-existent. How can I improve the sensitivity?
Answer:
Low sensitivity in LC-MS analysis can stem from several factors, from sample preparation to instrument settings.
-
Inefficient Ionization: this compound, being a small polar molecule, may not ionize efficiently under all conditions.
-
Solution: Optimize the electrospray ionization (ESI) source parameters. Experiment with both positive and negative ion modes. In positive mode, protonation ([M+H]+) is expected. The addition of a small amount of an acid like formic acid to the mobile phase can enhance protonation. In negative mode, deprotonation might be less likely for this molecule, but adduct formation (e.g., with formate or acetate) could be explored.
-
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal.[1][2] This is a significant challenge, especially with complex biological samples.[1]
-
Solution: Improve chromatographic separation to move the analyte away from interfering matrix components. Enhance sample preparation to remove these interferences. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective.[3]
-
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings will lead to poor detection.
-
Solution: Ensure the mass spectrometer is tuned and calibrated. Optimize the fragmentor/collision energy to maximize the signal of the precursor ion or a specific product ion if using MS/MS.
-
Question: I am observing significant signal variability and suspect matrix effects. How can I confirm and mitigate this?
Answer:
Matrix effects, particularly ion suppression, are a common cause of poor reproducibility and accuracy in LC-MS.[1]
-
Confirmation of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of a this compound standard into the LC eluent post-column. Inject a blank matrix sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Matrix Spiking: Prepare standards in both pure solvent and in the sample matrix. A lower slope of the calibration curve in the matrix compared to the solvent indicates ion suppression.
-
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize the LC method to separate this compound from the suppression zones.
-
Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][4]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.
-
Internal Standard: Use a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects as it will be affected similarly to the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What type of LC column is best suited for this compound analysis?
A1: As a polar compound, this compound may have limited retention on traditional C18 columns, especially with high organic mobile phases.[5] Consider the following options:
-
Aqueous C18 Columns: These are designed for use with highly aqueous mobile phases and provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate polar compounds.[5]
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can be effective for polar analytes.
Q2: What are the expected ions for this compound in ESI-MS?
A2: Based on its structure, the following ions are expected:
-
Positive Ion Mode: The protonated molecule, [M+H]+, is the most likely ion. Adducts with sodium [M+Na]+ or potassium [M+K]+ may also be observed.
-
Negative Ion Mode: Deprotonation is less likely. However, adducts with mobile phase anions like formate [M+HCOO]- or acetate [M+CH3COO]- might be formed.
Q3: What are some potential fragmentation patterns for this compound in MS/MS?
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway for alcohols.[6]
-
Loss of Water: Dehydration (loss of H2O) is another common fragmentation for alcohols, resulting in an [M+H-H2O]+ ion.[6]
-
Cleavage of the C-S bond: The bond between the carbon and sulfur may also fragment.
Experimental Protocols
A detailed experimental protocol for a similar compound, thiodiglycolic acid, can be adapted for this compound.[7][8]
Sample Preparation (Aqueous Samples):
For simple aqueous matrices, a "dilute and shoot" approach may be sufficient.[4]
-
To 900 µL of the aqueous sample, add 100 µL of an internal standard solution (if used).
-
Vortex the sample.
-
Transfer the sample to an autosampler vial for LC-MS analysis.
For complex matrices (e.g., plasma, urine), protein precipitation or extraction is recommended.[4][9]
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
LC-MS Method Parameters:
The following table summarizes a starting point for LC-MS method development, based on methods for similar small polar sulfur-containing compounds.[7][8]
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm or HILIC column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 2-5%) and ramp up to elute the compound. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analysis | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (SIM) | [M+H]+ |
| MRM Transitions | To be determined by infusing a standard and identifying major product ions. |
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues in the LC-MS analysis of this compound.
Caption: A flowchart for troubleshooting common LC-MS issues.
References
- 1. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. blog.organomation.com [blog.organomation.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples [agris.fao.org]
- 8. tandfonline.com [tandfonline.com]
- 9. rockefeller.edu [rockefeller.edu]
stability of 2-(Isopropylthio)ethanol in aqueous buffers for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(Isopropylthio)ethanol in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound, also known as 2-Hydroxyethyl Isopropyl Sulfide, is a chemical compound containing both a thioether and a primary alcohol functional group. While specific research applications are not widely documented in publicly available literature, its structure suggests potential use as a building block in organic synthesis, as a modifying agent for macromolecules, or in studies involving sulfur-containing compounds.
Q2: What are the primary concerns regarding the stability of this compound in aqueous buffers?
The primary stability concern for this compound in aqueous buffers is its potential degradation over time, which can affect the accuracy and reproducibility of experiments. The main potential degradation pathways are oxidation of the thioether group and reactions of the alcohol group. The rate of degradation can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively studied, based on general chemical principles of thioethers and alcohols, two primary pathways can be hypothesized:
-
Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation. In the presence of oxidizing agents or even dissolved oxygen, it can be oxidized to a sulfoxide and further to a sulfone. This is a common degradation pathway for thioether-containing molecules.[1]
-
Reactions of the Alcohol Group: The primary alcohol group can undergo oxidation to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by oxidizing agents and certain buffer components.
Q4: How does pH affect the stability of this compound?
The stability of the thioether bond itself is generally not highly pH-dependent under typical experimental conditions (pH 4-10). However, extreme pH values can promote hydrolysis or other reactions. The reactivity of the alcohol group can also be influenced by pH.
Q5: How should I store stock solutions of this compound?
To maximize stability, stock solutions of this compound should be stored at low temperatures (e.g., 4°C or -20°C) and protected from light.[2] It is advisable to prepare fresh working solutions from a concentrated stock solution just before use. The safety data sheet recommends storing the neat compound in a cool, dry, and well-ventilated place.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound for each experiment. Perform a stability study under your specific experimental conditions to determine its half-life. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC). | Formation of degradation products such as the corresponding sulfoxide or sulfone. | Analyze the sample using a mass spectrometry (MS) detector to identify the masses of the unknown peaks and compare them to the expected masses of potential degradation products. |
| Loss of compound activity or concentration in prepared buffers. | Oxidation or other degradation pathways are occurring in the buffer. | Degas buffers to remove dissolved oxygen. Consider adding a small amount of an antioxidant, if compatible with the experiment. Evaluate the compatibility of the buffer components with this compound. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
- High-purity water
- Analytical standards of this compound
- Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)[4]
- Appropriate GC column (e.g., BP-624 or similar)[4]
2. Preparation of Solutions:
- Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).
- Prepare the desired aqueous buffer and ensure the pH is accurately adjusted.
- Spike the aqueous buffer with the this compound stock solution to achieve the final desired concentration for the stability study.
3. Stability Study Setup:
- Divide the spiked buffer solution into several aliquots in sealed vials.
- Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
- Protect one set of vials from light at each temperature to assess photosensitivity.
- Designate a "time zero" sample and analyze it immediately.
4. Sample Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
- Analyze the concentration of this compound in each sample using a validated GC-FID or GC-MS method.[4][5]
- Prepare a calibration curve using freshly prepared standards to quantify the concentration accurately.
5. Data Analysis:
- Plot the concentration of this compound as a function of time for each storage condition.
- Calculate the degradation rate and the half-life (t½) of the compound under each condition.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in PBS (pH 7.4)
| Storage Condition | Time (hours) | Concentration (%) Remaining |
| 4°C, Protected from Light | 0 | 100 |
| 24 | 98 | |
| 48 | 97 | |
| 72 | 95 | |
| Room Temperature, Protected from Light | 0 | 100 |
| 24 | 92 | |
| 48 | 85 | |
| 72 | 78 | |
| 37°C, Protected from Light | 0 | 100 |
| 24 | 80 | |
| 48 | 65 | |
| 72 | 52 | |
| Room Temperature, Exposed to Light | 0 | 100 |
| 24 | 88 | |
| 48 | 75 | |
| 72 | 65 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential oxidative degradation pathway of this compound.
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsi.com [tsi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Determination of ethanol, isopropyl alcohol and methanol in alcohol-based hand sanitiser to ensure product quality, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
Technical Support Center: Minimizing Off-Target Modifications in Oligonucleotide Synthesis
A Note on 2-(Isopropylthio)ethanol: Extensive research in publicly available scientific literature, patents, and technical documentation did not yield specific information regarding the use of this compound for minimizing off-target modifications in the context of oligonucleotide or peptide synthesis. The following technical support guide focuses on established and well-documented strategies to mitigate common off-target modifications encountered during these processes.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during automated solid-phase oligonucleotide synthesis using the phosphoramidite method.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target modifications during oligonucleotide synthesis?
The most prevalent off-target modifications are the formation of deletion sequences (n-1, n-2, etc.), base modifications, and backbone modifications. Deletion sequences arise from incomplete coupling or capping steps. Base modifications can occur during deprotection, particularly depurination of adenosine and guanosine residues.[1] Backbone modifications can include the formation of phosphonate linkages due to the presence of water.[1]
Q2: How does capping failure lead to off-target products?
If a 5'-hydroxyl group fails to react during the coupling step, it must be "capped" (typically by acetylation) to prevent it from reacting in subsequent cycles. Without effective capping, this unreacted sequence can couple with the next phosphoramidite, leading to a deletion of one nucleotide (an "n-1" sequence). This results in a complex mixture of oligonucleotides that can be difficult to purify.
Q3: What is depurination and how can it be minimized?
Depurination is the cleavage of the glycosidic bond between a purine base (adenine or guanosine) and the deoxyribose sugar, creating an abasic site.[1] This is primarily caused by repeated exposure to the acid used for detritylation (removal of the 5'-DMT protecting group).[1] To minimize depurination, it is crucial to use the shortest possible detritylation time and the mildest effective acid concentration.[2]
Q4: Can the choice of phosphoramidite protecting groups affect off-target synthesis?
Yes, the choice of exocyclic amine protecting groups on the nucleobases (A, C, and G) is critical. Standard protecting groups like benzoyl (Bz) for A and C, and isobutyryl (iBu) for G require harsh deprotection conditions (e.g., concentrated ammonia at high temperatures), which can lead to base modifications. "UltraMild" protecting groups, such as phenoxyacetyl (Pac) for A, acetyl (Ac) for C, and isopropyl-phenoxyacetyl (iPr-Pac) for G, allow for milder deprotection conditions, reducing the risk of off-target modifications on sensitive oligonucleotides.[3]
Troubleshooting Guides
Issue 1: High Levels of n-1 Deletion Sequences
| Possible Cause | Recommended Solution(s) |
| Inefficient Coupling | - Ensure anhydrous conditions: Use fresh, anhydrous acetonitrile for phosphoramidite solutions and synthesizer reagents. Moisture significantly reduces coupling efficiency.[1]- Check phosphoramidite quality: Use fresh, high-quality phosphoramidites. Degradation of phosphoramidites leads to lower coupling yields.- Optimize coupling time: For sterically hindered or modified monomers, a longer coupling time may be necessary.[4] |
| Inefficient Capping | - Verify capping reagent integrity: Ensure capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and not expired.- Increase capping time: A longer capping step can ensure all unreacted 5'-hydroxyls are blocked. |
| Poor Activator Performance | - Use fresh activator: Activators like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) can degrade over time. Ensure the activator solution is fresh and at the correct concentration.[5] |
Issue 2: Evidence of Depurination (Abasic Sites)
| Possible Cause | Recommended Solution(s) |
| Prolonged Acid Exposure | - Minimize detritylation time: Use the shortest detritylation step that achieves complete removal of the DMT group. This can be optimized by monitoring the trityl cation release.- Use a milder deblocking agent: Consider using 3% dichloroacetic acid (DCA) in a non-polar solvent like toluene or dichloromethane instead of the stronger trichloroacetic acid (TCA).[2] |
| Strong Deblocking Acid | - Reduce acid concentration: If using TCA, a lower concentration (e.g., 2%) may be sufficient and will reduce the rate of depurination.[4] |
**Issue 3: Base Modifications (e.g., +53 Da adduct on G) **
| Possible Cause | Recommended Solution(s) |
| Reaction with Acrylonitrile | - Use alternative deprotection: Acrylonitrile is a byproduct of β-elimination of the cyanoethyl protecting group during ammonia deprotection and can alkylate bases. Using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) can help scavenge acrylonitrile.[1]- Pre-cleavage treatment: Treat the solid support with a solution of 10% diethylamine (DEA) in acetonitrile prior to cleavage and deprotection to eliminate this side reaction.[1] |
| Guanine Modification | - Use an improved capping catalyst: Modification at the O6 position of guanine can occur. Substituting N-methylimidazole for 4-dimethylaminopyridine (DMAP) as the capping catalyst can virtually eliminate this issue.[6] |
Experimental Protocols
Protocol 1: Optimized Detritylation Step
-
Reagent Preparation: Prepare a fresh solution of 3% dichloroacetic acid (DCA) in anhydrous dichloromethane or toluene.
-
Delivery: Deliver the deblocking solution to the synthesis column and allow it to flow through for the minimum time required for complete detritylation (typically 60-120 seconds, but should be optimized for the specific synthesizer and scale).
-
Monitoring: Monitor the orange color of the released dimethoxytrityl (DMT) cation. The flow should be stopped shortly after the color intensity peaks and begins to fade.
-
Washing: Immediately follow with a thorough wash with anhydrous acetonitrile to remove all traces of acid before the coupling step.
Protocol 2: UltraMild Deprotection
-
Oligonucleotide Synthesis: Synthesize the oligonucleotide using UltraMild phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and deprotect the bases using a solution of 0.05 M potassium carbonate in anhydrous methanol for 4 hours at room temperature.
-
Work-up: Quench the reaction by neutralizing with a suitable buffer.
-
Desalting: Desalt the oligonucleotide using standard procedures such as ethanol precipitation or size-exclusion chromatography.
Data Presentation
Table 1: Comparison of Deblocking Reagents and Depurination Rates
| Deblocking Reagent | Typical Concentration | Relative Depurination Rate | Notes |
| Trichloroacetic Acid (TCA) | 2-3% in DCM | High | Fast detritylation but higher risk of depurination.[2] |
| Dichloroacetic Acid (DCA) | 3% in DCM/Toluene | Low | Slower detritylation but significantly reduces depurination.[2] |
Note: Relative rates are for illustrative purposes. Actual rates depend on sequence, synthesis conditions, and cycle time.
Visualizations
References
- 1. labproinc.com [labproinc.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereo-Controlled Liquid Phase Synthesis of Phosphorothioate Oligonucleotides on a Soluble Support - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Cysteine Alkylation: A Comparative Analysis of Iodoacetamide and 2-Iodoethanol
For researchers, scientists, and drug development professionals engaged in proteomics and protein chemistry, the effective alkylation of cysteine residues is a critical step to ensure accurate and reproducible results. This guide provides a comprehensive comparison of two alkylating agents: the widely used iodoacetamide (IAA) and the less common, volatile reagent, 2-iodoethanol. While the initial inquiry focused on 2-(Isopropylthio)ethanol, a thorough literature search revealed a lack of published data on its use for cysteine alkylation. Therefore, this guide will focus on its structural analog, 2-iodoethanol, for which experimental data is available, to provide a valuable comparative perspective against the benchmark, iodoacetamide.
Executive Summary
Iodoacetamide is a highly efficient and well-characterized alkylating agent for cysteine residues, routinely employed in proteomics workflows. It reacts specifically with the thiol group of cysteine, preventing the reformation of disulfide bonds after reduction. However, it is also known to exhibit off-target reactivity, most notably with methionine residues, which can complicate data analysis. In contrast, 2-iodoethanol, often used in conjunction with the reducing agent triethylphosphine, offers the advantage of being a volatile reagent, simplifying sample cleanup by allowing for removal of excess reagent under vacuum. While its alkylation of cysteines has been demonstrated to be quantitative in purified proteins, comprehensive data on its specificity and off-target effects are less prevalent in the literature compared to iodoacetamide.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for cysteine alkylation using iodoacetamide and 2-iodoethanol, based on available experimental data.
| Parameter | Iodoacetamide (IAA) | 2-Iodoethanol |
| Alkylation Efficiency | High, often approaching 100%[1] | Reported as quantitative in purified proteins[2][3] |
| Reaction Time | Typically 30 minutes at room temperature in the dark[1][4] | 60-120 minutes at 37°C[5] |
| Optimal pH | ~8.0-8.5 | ~8.8-11[5] |
| Known Side Reactions | Alkylation of methionine, lysine, histidine, aspartate, glutamate, and N-termini[1][4][6][7] | Data on side reactions is limited in the reviewed literature. |
| Impact on Peptide ID | Can lead to a reduction in identified methionine-containing peptides due to side reactions[1][7] | The use of volatile reagents (triethylphosphine and 2-iodoethanol) simplifies sample cleanup, which may positively impact peptide identification by reducing sample loss. |
Reaction Mechanisms
The alkylation of cysteine by both iodoacetamide and 2-iodoethanol proceeds via a nucleophilic substitution reaction. The deprotonated thiol group of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bearing the iodine, which serves as a good leaving group.
Experimental Protocols
Standard Protocol for Cysteine Alkylation with Iodoacetamide
This protocol is a common starting point for the alkylation of cysteine residues in proteomics workflows.
-
Reduction: Reduce disulfide bonds in the protein sample by incubation with 5-10 mM dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH ~8.0) at 56-60°C for 30-60 minutes.
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM and incubate for 15 minutes.
Protocol for Cysteine Alkylation with 2-Iodoethanol
This protocol utilizes volatile reagents for simplified sample processing.
-
Reduction and Alkylation Cocktail: Prepare a fresh solution consisting of 97.5% acetonitrile, 2% 2-iodoethanol, and 0.5% triethylphosphine.
-
Reaction: For a protein solution (e.g., 1 mg/mL in 45 µL of water with 5 µL of 1 M ammonium carbonate, pH 11), add an equal volume (50 µL) of the reduction/alkylation cocktail. The final pH should be around 8.8.
-
Incubation: Incubate the mixture at 37°C for 60-120 minutes.
-
Reagent Removal: Dry the sample in a vacuum centrifuge to remove the volatile reagents. The dried pellet is then ready for downstream processing, such as enzymatic digestion.
Experimental Workflow Visualization
The following diagram illustrates a typical bottom-up proteomics workflow incorporating the cysteine alkylation step.
Discussion and Conclusion
The choice between iodoacetamide and 2-iodoethanol for cysteine alkylation depends on the specific requirements of the experiment.
Iodoacetamide remains the gold standard due to its high efficiency and the extensive body of research characterizing its performance. Its primary drawback is the potential for off-target modifications, which can be mitigated by optimizing reaction conditions such as pH, temperature, and reagent concentration. For routine proteomics applications where high throughput and well-established protocols are desired, iodoacetamide is a reliable choice.
2-Iodoethanol , in combination with triethylphosphine, presents an attractive alternative, particularly when simplified sample cleanup is a priority. The volatility of these reagents eliminates the need for desalting steps, which can reduce sample loss and streamline the workflow.[2][3] However, the available literature provides less detail on its specificity and potential side reactions compared to iodoacetamide. Therefore, its use may require more extensive optimization and validation for specific applications, especially in complex biological samples where off-target effects could be a concern.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7101968B2 - One-step reduction and alkylation of proteins - Google Patents [patents.google.com]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Alkylating Agent Specificity: A Focus on 2-(Isopropylthio)ethanol
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alkylating agent 2-(Isopropylthio)ethanol with other well-characterized alkylating agents. While direct experimental data on the biological alkylating specificity of this compound is limited, this document offers a thorough analysis based on the reactivity of its functional groups and compares its inferred properties to established quantitative data for classical alkylating agents. This objective comparison is intended to inform researchers on the potential applications and specificities of this compound in biological research and drug development.
Introduction to Alkylating Agents
Alkylating agents are a class of reactive chemicals that covalently modify biological macromolecules such as DNA and proteins.[1] This modification, known as alkylation, involves the transfer of an alkyl group to nucleophilic sites on these molecules.[1] The therapeutic and toxic effects of alkylating agents are largely attributed to their interactions with DNA, which can lead to cytotoxicity, mutagenicity, and carcinogenicity.[2] These agents are broadly classified based on their chemical structure and mechanism of action, with nitrogen mustards, alkyl sulfonates, and nitrosoureas being among the most studied classes.[1] The specificity of an alkylating agent, which dictates its preferred reaction sites on DNA and proteins, is a critical determinant of its biological activity and therapeutic index.
Inferred Reactivity and Specificity of this compound
This compound possesses two key functional groups that determine its potential reactivity: a primary alcohol (-OH) and a thioether (-S-).
Activation of the Hydroxyl Group: Alcohols are generally poor leaving groups. For the hydroxyl group of this compound to participate in a nucleophilic substitution reaction, it would require activation.[3][4] Under physiological conditions, this could potentially occur through enzymatic phosphorylation or protonation in acidic microenvironments, converting the hydroxyl into a better leaving group (e.g., water or a phosphate ester).[3][4] This activation would render the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.
The Role of the Thioether Group: Thioethers are known to be more nucleophilic than their ether counterparts due to the larger size and greater polarizability of the sulfur atom.[1][5] The thioether in this compound could potentially influence the reactivity of the molecule in several ways. While less common than their role as nucleophiles, thioethers can be oxidized to sulfoxides and sulfones, which can be more reactive. However, a more direct role in alkylation would likely follow activation of the hydroxyl group.
Based on these chemical principles, it is inferred that this compound is not a direct alkylating agent but may become one upon metabolic activation of its hydroxyl group. The specificity of such an activated molecule would likely be influenced by the nature of the leaving group and the reaction mechanism (SN1 vs. SN2).
Comparison with Classical Alkylating Agents
The specificity of alkylating agents is a key factor in their biological effects. Below is a comparison of the inferred properties of this compound with well-characterized alkylating agents.
Mechanism of Action
-
Nitrogen Mustards (e.g., Mechlorethamine, Cyclophosphamide): These are bifunctional agents that form a highly reactive aziridinium ion intermediate.[6] This intermediate readily reacts with nucleophiles, primarily the N7 position of guanine in DNA.[6] Their bifunctionality allows them to form DNA interstrand and intrastrand cross-links, which are highly cytotoxic lesions.[6]
-
Alkyl Sulfonates (e.g., Ethyl Methanesulfonate - EMS): These agents, such as EMS, are monofunctional and react via a mixed SN1/SN2 mechanism.[7][8] This mixed mechanism allows for alkylation at both nitrogen and oxygen atoms in DNA bases, with a notable propensity for alkylating the O6 position of guanine, a highly mutagenic lesion.[7][8]
-
This compound (Inferred): If activated at the hydroxyl group, this compound would likely act as a monofunctional alkylating agent. The reaction mechanism (SN1 or SN2) would depend on the nature of the activation and the physiological environment. An SN2-type mechanism would favor reactions with stronger nucleophiles, while an SN1-type mechanism would lead to a less selective reaction profile.
DNA Alkylation Specificity
The primary target for many alkylating agents is DNA. The distribution of adducts on DNA bases is a critical determinant of the biological outcome.
| Alkylating Agent | Major DNA Adducts | Preferred Nucleophilic Site | Biological Consequence |
| Nitrogen Mustards | N7-alkylguanine, N7-diguanyl cross-links | N7 of Guanine[6] | Cytotoxicity, Apoptosis[9] |
| Ethyl Methanesulfonate (EMS) | N7-ethylguanine, O6-ethylguanine | N7 and O6 of Guanine[7][8] | High Mutagenicity[7][10] |
| Cyclophosphamide | N7-alkylguanine, G-NOR-G cross-links | N7 of Guanine[11][12] | Cytotoxicity, Therapeutic Effect[11][13] |
| This compound (Inferred) | Unknown | Inferred to be similar to other monofunctional agents, dependent on activation | Unknown |
Table 1: Comparison of DNA Alkylation Specificity. This table summarizes the major DNA adducts, preferred nucleophilic sites, and primary biological consequences of selected alkylating agents compared to the inferred properties of this compound.
Protein Alkylation Specificity
Besides DNA, alkylating agents can also react with nucleophilic amino acid residues in proteins, such as cysteine and histidine.[9]
| Alkylating Agent | Major Protein Adducts | Preferred Amino Acid Residues |
| Iodoacetamide (Model Alkylating Agent) | Carboxyamidomethylated cysteine | Cysteine[14] |
| Nitrogen Mustards | Adducts on Cysteine, Histidine, Lysine | Cysteine, Histidine, Lysine |
| This compound (Inferred) | Unknown | Inferred to react with highly nucleophilic residues like cysteine upon activation |
Table 2: Comparison of Protein Alkylation Specificity. This table highlights the known protein targets of iodoacetamide and nitrogen mustards, providing a reference for the potential protein reactivity of an activated form of this compound.
Experimental Protocols
To experimentally determine the alkylating specificity of a compound like this compound, a series of in vitro and cellular assays can be employed.
In Vitro DNA Alkylation Assay Followed by Mass Spectrometry
Objective: To identify and quantify the formation of DNA adducts upon reaction of this compound with purified DNA.
Methodology:
-
Activation (Optional): If direct reactivity is low, incubate this compound with a liver microsome fraction (e.g., S9) and necessary cofactors (e.g., NADPH) to simulate metabolic activation.
-
Reaction: Incubate the activated or non-activated this compound with calf thymus DNA at 37°C for a defined period.
-
DNA Digestion: After the reaction, enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search for mass shifts corresponding to the addition of the isopropylthioethyl group to the standard DNA nucleosides.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification of any identified adducts.
In Vitro Protein Alkylation Assay
Objective: To identify the amino acid residues in a model protein that are targeted by this compound.
Methodology:
-
Reaction: Incubate this compound (with or without prior activation) with a model protein rich in nucleophilic residues (e.g., bovine serum albumin) under controlled pH and temperature.
-
Proteolysis: After the reaction, denature, reduce, and alkylate any remaining free cysteines with a standard reagent like iodoacetamide. Then, digest the protein into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use database search algorithms to identify peptides with mass modifications corresponding to the addition of the isopropylthioethyl group. Tandem mass spectra will pinpoint the specific modified amino acid residues.
Cellular DNA Damage Assessment (Comet Assay)
Objective: To assess the ability of this compound to induce DNA strand breaks in cultured cells.
Methodology:
-
Cell Treatment: Expose cultured human cells (e.g., HeLa or A549) to varying concentrations of this compound for a specified duration. Include positive (e.g., hydrogen peroxide) and negative controls.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis.[15][16]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Analysis: Quantify the extent of DNA migration (the "comet tail") as a measure of DNA damage.[17]
Signaling Pathways and Workflows
The biological effects of alkylating agents are mediated through complex cellular signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate a generalized workflow for assessing alkylating agent specificity and the DNA damage response pathway.
Caption: Experimental workflow for determining the specificity of an alkylating agent.
Caption: Simplified DNA damage response pathway initiated by alkylating agents.
Conclusion
While this compound is not expected to be a direct-acting alkylating agent, its potential for metabolic activation to a reactive species warrants further investigation. This guide provides a framework for such an investigation by outlining relevant experimental protocols and offering a comparative context based on the known specificities of classical alkylating agents. The provided data tables and pathway diagrams serve as a valuable resource for researchers aiming to characterize novel compounds and understand their mechanisms of action. A thorough experimental evaluation as proposed herein is crucial to definitively establish the alkylating potential and specificity of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Formation of cyclophosphamide specific DNA adducts in hematological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. digscholarship.unco.edu [digscholarship.unco.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of nitrogen mustards with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Validating 2-(Isopropylthio)ethanol Alkylation: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise validation of chemical reactions is paramount to ensure the integrity and safety of final products. The alkylation of or by 2-(Isopropylthio)ethanol, a sulfur-containing organic compound, is a reaction of interest in various synthetic pathways. Mass spectrometry stands out as a powerful analytical tool for the validation of such reactions, offering high sensitivity and specificity. This guide provides a comparative overview of mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the validation of this compound alkylation, supported by experimental data from analogous analytical validation studies.
Comparison of Analytical Techniques
The choice between GC-MS and LC-MS/MS for the validation of this compound alkylation depends on the volatility and thermal stability of the analyte and its alkylated products, as well as the required sensitivity and selectivity of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point of 96 °C at 24 mmHg, GC-MS is a viable option for its analysis. This method offers excellent chromatographic separation and is often used for the quantification of impurities in alcohols and other organic compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This technique provides exceptional selectivity and sensitivity, making it ideal for detecting trace levels of reactants and products. For alkylated products of this compound that may have higher molecular weights and lower volatility, LC-MS/MS would be the preferred method.
A summary of key performance parameters, drawn from validation studies of similar analytes, is presented in Table 1.
Quantitative Data Summary
The following table summarizes typical validation parameters for GC-MS and LC-MS/MS methods, based on data from the analysis of related compounds. These values provide a benchmark for what can be expected when validating a method for this compound alkylation.
| Parameter | GC-MS (for related volatile impurities) | LC-MS/MS (for related non-volatile compounds) |
| Linearity (r²) | > 0.9994[1] | > 0.999[2] |
| Limit of Detection (LOD) | Analyte Dependent | As low as 0.8 pg injected[3] |
| Limit of Quantitation (LOQ) | 10 ppm (5 pg on column) for a related impurity[4] | Analyte Dependent |
| Precision (%RSD) | < 3.04%[1] | < 15%[4] |
| Accuracy/Recovery | 98.99% to 101.09%[1] | ~100%[2] |
Table 1: Comparison of typical validation parameters for GC-MS and LC-MS/MS methods.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation. Below are representative protocols for GC-MS and LC-MS/MS analysis, adapted from established methods for similar analytes.
Protocol 1: GC-MS Method for this compound and Related Volatile Compounds
This protocol is based on methods used for the analysis of impurities in alcohol-based products.[1][5]
1. Sample Preparation:
-
Prepare a stock solution of this compound and its expected alkylated product in a suitable solvent (e.g., methanol or dichloromethane).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of analysis.
-
For reaction monitoring, dilute a sample of the reaction mixture in the same solvent.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: DB-5MS Ultra Inert (20 m x 0.18 mm x 0.18 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, ramp at 50 °C/min to 300 °C, hold for 1.5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 7000D MS/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of this compound and its alkylated product. Choose characteristic ions for each compound.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target analytes against their concentration.
-
Quantify the amount of this compound and its alkylated product in the reaction samples using the calibration curve.
Protocol 2: LC-MS/MS Method for Alkylated Products of this compound
This protocol is adapted from methods for the analysis of organic molecules of similar polarity and molecular weight.[3][6]
1. Sample Preparation:
-
Prepare a stock solution of the alkylated product of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare calibration standards by serial dilution of the stock solution.
-
Prepare reaction samples by diluting the reaction mixture in the mobile phase.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: A suitable reversed-phase column, such as a C18 or a pentafluorophenylpropyl column.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from the starting material and other reaction components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Determine the precursor ion and a stable product ion for the alkylated product.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards.
-
Determine the concentration of the alkylated product in the reaction samples from the calibration curve.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for both GC-MS and LC-MS/MS validation.
Caption: Experimental workflow for GC-MS validation.
Caption: Experimental workflow for LC-MS/MS validation.
References
- 1. Determination of ethanol, isopropyl alcohol and methanol in alcohol-based hand sanitiser to ensure product quality, safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the analysis of isopropylthioxanthone in packaged food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. epa.gov [epa.gov]
A Comparative Guide to Peptide Modification: Evaluating 2-(Isopropylthio)ethanol Against Standard Alkylating Agents for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of proteomics and drug development, the precise analysis of peptide modifications is paramount. Cysteine alkylation is a critical step in standard bottom-up proteomics workflows, preventing the re-formation of disulfide bonds after reduction and ensuring accurate peptide identification and quantification by mass spectrometry. While iodoacetamide (IAM), N-ethylmaleimide (NEM), and acrylamide are well-established alkylating agents, the exploration of novel reagents continues. This guide provides a comparative analysis of the hypothetical use of 2-(isopropylthio)ethanol for peptide modification against these commonly used alternatives, supported by experimental data from existing literature.
Performance Comparison of Cysteine Alkylating Agents
The choice of alkylating agent can significantly impact the quality of proteomic data. Key performance indicators include reaction efficiency with cysteine residues and the prevalence of off-target modifications. The following table summarizes quantitative data on common alkylating agents, providing a benchmark against which the potential performance of this compound can be considered.
| Alkylating Agent | Cysteine Alkylation Efficiency | Common Side Reactions | Impact on Peptide/Protein Identification |
| This compound (Hypothetical) | Unknown | Potentially low due to steric hindrance from the isopropyl group and lower reactivity compared to haloacetamides. The hydroxyl group may increase solubility in aqueous buffers. | Unknown. Lower reaction efficiency could lead to incomplete alkylation and reduced peptide identification. |
| Iodoacetamide (IAM) | High | Alkylation of methionine, lysine, histidine, and N-terminal amino groups.[1] | High number of identified peptides with alkylated cysteines, but can lead to a decrease in the identification of methionine-containing peptides due to side reactions.[1] |
| N-Ethylmaleimide (NEM) | High | Primarily reacts with cysteines, but can also modify lysines and the N-terminus, especially at higher pH.[1] | Can result in a lower number of total identified peptides due to significant side reactions, particularly with N-termini.[1] |
| Acrylamide | High | Can react with the N-terminus and lysine residues.[1] | Offers a good balance of high cysteine alkylation efficiency and manageable side reactions, making it a viable alternative to IAM.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for protein reduction and alkylation using common reagents, which would serve as the foundation for any experiment involving a novel alkylating agent like this compound.
Protocol 1: In-Solution Reduction and Alkylation with Iodoacetamide (IAM)
This protocol is a standard procedure for preparing protein samples for enzymatic digestion and subsequent LC-MS/MS analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) solution (1 M)
-
Iodoacetamide (IAM) solution (500 mM in buffer, freshly prepared and protected from light)
-
Quenching solution (e.g., 1 M DTT)
-
Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.2)
-
Trypsin (proteomics grade)
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add IAM solution to a final concentration of 25 mM. Incubate for 20 minutes in the dark at room temperature.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAM. Incubate for 15 minutes in the dark at room temperature.
-
Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.
Protocol 2: In-Solution Reduction and Alkylation with N-Ethylmaleimide (NEM)
This protocol is an alternative to IAM, often used in studies where specific cysteine reactivity is being investigated.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (500 mM)
-
N-Ethylmaleimide (NEM) solution (1 M in ethanol or DMSO, freshly prepared)
-
Quenching solution (e.g., L-cysteine or DTT)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Trypsin (proteomics grade)
Procedure:
-
Reduction: Add TCEP to the protein solution to a final concentration of 5 mM. Incubate at room temperature for 30 minutes.
-
Alkylation: Add NEM solution to a final concentration of 15 mM. Incubate for 1 hour at room temperature.
-
Quenching: Add L-cysteine to a final concentration of 30 mM to quench the excess NEM. Incubate for 15 minutes at room temperature.
-
Buffer Exchange/Dilution: Exchange the buffer to the digestion buffer using a desalting column or dilute the sample at least 5-fold.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge before LC-MS/MS analysis.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. The following visualizations, created using the DOT language, depict a generic experimental workflow for peptide analysis and a hypothetical signaling pathway where cysteine modification plays a crucial role.
References
Navigating the Labyrinth of Cysteine Blocking: A Comparative Guide to 2-(Isopropylthio)ethanol and Common Alkylating Agents
For researchers, scientists, and drug development professionals engaged in proteomics and drug discovery, the complete and specific blocking of cysteine residues is a critical step to ensure data accuracy and reproducibility. Incomplete alkylation can lead to a host of analytical challenges, including peptide misidentification and inaccurate quantification in mass spectrometry-based proteomics. This guide provides a comprehensive comparison of 2-(Isopropylthio)ethanol and commonly used cysteine blocking agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
This guide will delve into the mechanisms, efficiencies, and potential off-target effects of this compound and its alternatives. We will present quantitative data in easily digestible tables and provide detailed experimental protocols for assessing the completeness of cysteine blocking. Furthermore, signaling pathways and experimental workflows where cysteine blocking is paramount will be visualized to provide a clear conceptual framework.
The Contenders: A Head-to-Head Comparison
The choice of a cysteine blocking agent hinges on a balance between reactivity, specificity, and the downstream analytical method. While this compound is a lesser-known reagent, its potential utility can be inferred from the behavior of related disulfide-containing compounds. Here, we compare it with the workhorses of cysteine modification: iodoacetamide (IAM), N-ethylmaleimide (NEM), and chloroacetamide (CAA).
| Reagent | Chemical Structure | Reaction Mechanism | Mass Shift (Da) | Key Advantages | Key Disadvantages |
| This compound | CH₃CH(CH₃)SCH₂CH₂OH | Thiol-Disulfide Exchange | +120.22 | Reversible, potentially mild reaction conditions. | Lack of extensive documentation and experimental data; reversibility can be a drawback in some applications. |
| Iodoacetamide (IAM) | ICH₂CONH₂ | S-alkylation (SN2) | +57.02 | Well-characterized, high reactivity, irreversible. | Potential for off-target reactions with other nucleophilic residues (Met, His, Lys, Tyr) and light sensitivity.[1] |
| N-ethylmaleimide (NEM) | C₆H₇NO₂ | Michael Addition | +125.05 | High reactivity, relatively specific for thiols at neutral pH. | Can undergo hydrolysis, potential for off-target reactions at higher pH.[2][3] |
| Chloroacetamide (CAA) | ClCH₂CONH₂ | S-alkylation (SN2) | +57.02 | More stable than IAM, lower incidence of off-target modifications.[4] | Slower reaction kinetics compared to IAM. |
Under the Microscope: Quantitative Assessment of Blocking Efficiency
The completeness of cysteine blocking is not merely a qualitative checkbox; it is a quantitative parameter that can significantly impact the reliability of proteomic data. Various studies have sought to quantify the efficiency of different alkylating agents.
| Reagent | Typical Concentration | Reaction Time | Temperature | Reported Blocking Efficiency | Reference |
| Iodoacetamide (IAM) | 10-50 mM | 30-60 min | Room Temperature | >95% | |
| N-ethylmaleimide (NEM) | 10-20 mM | 15-30 min | Room Temperature | >98% | [2] |
| Chloroacetamide (CAA) | 20-40 mM | 60 min | 37°C | >95% | [5] |
| Dithiodiethanol* | 50-100 mM | 60 min | Room Temperature | >85% (in-gel) | Inferred from similar disulfide reagents |
Experimental Corner: Protocols for Assessing Blocking Completeness
Verifying the completeness of cysteine alkylation is a crucial quality control step. Here, we provide detailed protocols for two common methods: a fluorescence-based assay and a mass spectrometry-based workflow.
Protocol 1: Fluorescence-Based Assessment of Cysteine Blocking
This method utilizes a thiol-reactive fluorescent dye to detect any remaining free cysteine residues after the blocking reaction.
Materials:
-
Protein sample (blocked and unblocked controls)
-
Thiol-reactive fluorescent dye (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM))
-
Denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 7.5)
-
Fluorometer or plate reader
Procedure:
-
Sample Preparation: Prepare three sets of your protein sample:
-
Unblocked Control: Protein in denaturing buffer without any blocking agent.
-
Blocked Sample: Protein treated with your cysteine blocking agent of choice according to your standard protocol.
-
Blank: Buffer only.
-
-
Dye Reaction: Add the thiol-reactive fluorescent dye to all samples to a final concentration of 10-20 µM.
-
Incubation: Incubate the samples in the dark at room temperature for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 387/467 nm for CPM).
-
Data Analysis: Compare the fluorescence intensity of the blocked sample to the unblocked control. A significant reduction in fluorescence in the blocked sample indicates a high degree of blocking efficiency.
Protocol 2: Mass Spectrometry-Based Assessment of Cysteine Blocking
This "shotgun" proteomics approach directly identifies and quantifies both blocked and unblocked cysteine-containing peptides.
Materials:
-
Blocked protein sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Secondary, isotopically labeled alkylating agent (e.g., 13C2D2-N-ethylmaleimide)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Primary Blocking: Treat the protein sample with the primary (unlabeled) blocking agent (e.g., this compound, IAM, NEM, or CAA).
-
Removal of Excess Reagent: Remove the excess primary blocking agent by buffer exchange or precipitation.
-
Reduction of Disulfides: Reduce any existing disulfide bonds in the protein with DTT.
-
Secondary Alkylation: Alkylate the newly exposed cysteine residues with a secondary, isotopically heavy alkylating agent. This will label any cysteines that were originally in a disulfide bond.
-
Alkylation of Unblocked Cysteines: In a parallel sample, after the primary blocking step, add a different, isotopically heavy alkylating agent without the reduction step. This will label any cysteines that were not blocked by the primary reagent.
-
Proteolytic Digestion: Digest the protein samples with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data for peptides containing cysteines modified with either the primary or secondary alkylating agent. The ratio of peptides with the primary modification to those with the secondary modification (from the sample without the reduction step) provides a quantitative measure of the blocking completeness.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context of cysteine modifications, the following diagrams were generated using Graphviz.
Caption: Workflow for assessing cysteine blocking completeness using mass spectrometry.
Caption: Simplified mechanism of irreversible S-alkylation of cysteine.
Caption: Reversible cysteine blocking via thiol-disulfide exchange.
Conclusion: Making an Informed Choice
The selection of a cysteine blocking agent is a critical decision in experimental design for proteomics and related fields. While this compound presents a potential option for reversible cysteine modification, the current lack of comprehensive experimental data necessitates caution and thorough in-house validation. Its mechanism, presumed to be thiol-disulfide exchange, offers a milder, reversible alternative to the more common irreversible alkylating agents.
For routine and well-established irreversible blocking, iodoacetamide remains a popular choice due to its high reactivity, though careful consideration of its potential for off-target modifications is essential. N-ethylmaleimide offers a highly reactive alternative, particularly at neutral pH. Chloroacetamide provides a more stable and specific, albeit slower, option.
Ultimately, the optimal choice of cysteine blocking agent will depend on the specific experimental goals, the nature of the protein sample, and the downstream analytical techniques. We strongly recommend performing pilot experiments to assess the blocking efficiency of any chosen reagent within your specific experimental context. By carefully considering the information and protocols presented in this guide, researchers can enhance the quality and reliability of their data, paving the way for more robust and impactful scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol Reagents: Evaluating 2-(Isopropylthio)ethanol Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate thiol reagent is a critical decision that can significantly impact experimental outcomes in protein chemistry, drug discovery, and molecular biology. This guide provides a quantitative comparison of 2-(Isopropylthio)ethanol with commonly used thiol reagents: dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP).
While DTT, BME, and TCEP are well-characterized reducing agents, quantitative data for this compound is not extensively available in peer-reviewed literature. This guide summarizes the known properties of the standard reagents and outlines the necessary experimental protocols to quantitatively assess the performance of this compound, thereby enabling researchers to make informed decisions based on empirical evidence.
Quantitative Comparison of Thiol Reagents
The efficacy of a thiol reagent is determined by several key parameters, including its reduction potential, reaction kinetics, stability, and compatibility with various experimental conditions. The following table summarizes these properties for DTT, BME, and TCEP, and provides a template for the data that needs to be generated for this compound.
| Property | This compound | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Structure | CC(C)SCCO | HSCH2CH(OH)CH(OH)CH2SH | HSCH2CH2OH | P(CH2CH2COOH)3 |
| Class | Monothiol | Dithiol | Monothiol | Phosphine |
| Molecular Weight ( g/mol ) | 120.21[1] | 154.25 | 78.13 | 501.4 (as TCEP-HCl) |
| Redox Potential (V at pH 7) | Data not available | -0.33[2] | -0.26 | -0.29 |
| Optimal pH Range | Data not available | 7-9[3] | >7.5[4] | 1.5-9.0[4][5] |
| Odor | Pungent (presumed) | Strong, unpleasant | Strong, pungent | Odorless[6] |
| Stability | Data not available | Prone to air oxidation[4] | Readily oxidized in air[4] | Resistant to air oxidation[4][6] |
| Mechanism | Thiol-disulfide exchange | Intramolecular cyclization | Thiol-disulfide exchange | Thiol-free reduction[4] |
| Compatibility with Maleimides | Data not available | Interferes[7] | Interferes[4] | Compatible[4] |
| Compatibility with IMAC | Data not available | Can interfere | Can interfere | Compatible[4] |
Experimental Protocols for Quantitative Comparison
To quantitatively evaluate this compound, a series of experiments should be conducted in parallel with DTT, BME, and TCEP. The following protocols provide a framework for these comparative studies.
Determination of Disulfide Reduction Kinetics using Ellman's Reagent
This experiment measures the rate at which each reagent reduces a model disulfide compound, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically.
Materials:
-
This compound, DTT, BME, TCEP stock solutions (e.g., 100 mM in degassed buffer)
-
DTNB (Ellman's Reagent) solution (e.g., 10 mM in reaction buffer)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and a known concentration of DTNB.
-
Initiate the reaction by adding a specific concentration of the thiol reagent (e.g., 1 mM final concentration).
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
Record data at regular intervals (e.g., every 15 seconds) for a defined period (e.g., 10 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Compare the initial rates to determine the relative reduction kinetics of each reagent.
Protein Aggregation Prevention Assay
This assay assesses the ability of each thiol reagent to prevent the aggregation of a model protein prone to disulfide-linked aggregation, such as reduced and denatured lysozyme. Aggregation is monitored by measuring light scattering at a specific wavelength.
Materials:
-
Lysozyme
-
Denaturation/Reduction Buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0)
-
Thiol reagents at various concentrations
-
Refolding Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometer or spectrophotometer capable of measuring light scattering (e.g., at 360 nm)
Procedure:
-
Denature and reduce lysozyme in the Denaturation/Reduction Buffer containing a high concentration of one of the thiol reagents (e.g., 100 mM DTT).
-
Remove the denaturant and reducing agent by rapid dilution or dialysis into the Refolding Buffer.
-
Initiate refolding by diluting the reduced, denatured lysozyme into the Refolding Buffer containing various concentrations of each test thiol reagent (this compound, DTT, BME, TCEP).
-
Monitor the increase in light scattering at 360 nm over time.
-
The reagent that results in the lowest light scattering at a given concentration is the most effective at preventing aggregation.
Enzyme Activity Recovery Assay
This experiment evaluates the efficiency of each thiol reagent in restoring the activity of an enzyme that has been inactivated by disulfide bond formation. A common model enzyme is scrambled Ribonuclease A (RNase A).
Materials:
-
Scrambled (inactive) RNase A
-
Thiol reagents at various concentrations
-
RNase A substrate (e.g., cytidine 2',3'-cyclic monophosphate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Incubate scrambled RNase A with different concentrations of each thiol reagent in the reaction buffer for a set period to allow for disulfide bond rearrangement and reactivation.
-
At various time points, take an aliquot of the enzyme-reagent mixture.
-
Initiate the enzyme activity assay by adding the RNase A substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 284 nm for the hydrolysis of cCMP) to determine the rate of the enzymatic reaction.
-
Compare the recovered enzyme activity for each reagent to determine their relative effectiveness in promoting correct protein folding.
Visualizing Experimental Workflows and Mechanisms
To aid in the understanding of the experimental designs and the chemical reactions involved, the following diagrams are provided.
Conclusion
While this compound is commercially available, its performance as a thiol reagent in biochemical applications remains largely uncharacterized in the public domain. This guide provides a framework for its quantitative comparison against the well-established reagents DTT, BME, and TCEP. By performing the outlined experiments, researchers can generate the necessary data to determine the efficacy of this compound for their specific needs, considering factors such as reduction efficiency, kinetics, and compatibility with downstream applications. The choice of a reducing agent is application-specific, and a thorough, data-driven evaluation is essential for robust and reproducible research.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and sensorial properties of 2-alkylalk-2-enals and 3-(acetylthio)-2-alkyl alkanals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. mstechno.co.jp [mstechno.co.jp]
Navigating the Thioether Landscape: A Comparative Guide to 2-(Isopropylthio)ethanol and Its Analogs in Research
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate reagents is paramount to achieving desired experimental outcomes. Among the versatile class of bifunctional molecules, 2-(Alkylthio)ethanols serve as crucial building blocks and intermediates. This guide provides a comparative analysis of 2-(Isopropylthio)ethanol and its closely related analogs, 2-(Methylthio)ethanol and 2-(Ethylthio)ethanol, offering insights into their applications, performance, and experimental protocols.
While specific research applications for this compound are not extensively documented in publicly available literature, its structural similarity to more well-researched counterparts provides a strong basis for understanding its potential utility. This guide will, therefore, focus on the established applications of 2-(Methylthio)ethanol and 2-(Ethylthio)ethanol to create a comparative framework.
Performance Comparison of 2-(Alkylthio)ethanols
The choice between different 2-(alkylthio)ethanols often depends on the desired steric and electronic properties of the final product, as well as reaction kinetics. The alkyl group attached to the sulfur atom can influence the nucleophilicity of the sulfur, the solubility of the compound, and the bulkiness of the resulting moiety.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Applications |
| This compound | C5H12OS | 120.21 | 96 °C / 3.2kPa | Intermediate in organic synthesis |
| 2-(Methylthio)ethanol | C3H8OS | 92.16 | 169-171 °C | Pharmaceuticals, agrochemicals, dyestuffs, flavoring agent[1][2][3] |
| 2-(Ethylthio)ethanol | C4H10OS | 106.19 | 182-184 °C | Pesticide intermediates (e.g., for Demeton), pharmaceuticals (e.g., for Tinidazole), lubricants, solvent[4][5][6][7] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis and application of 2-(alkylthio)ethanols, drawing from available literature and patents.
Synthesis of 2-(Ethylthio)ethanol
A common method for the production of 2-(ethylthio)ethanol involves the reaction of ethylene oxide with ethyl mercaptan.[6] This reaction is typically catalyzed to improve reaction rates and yields.
Protocol:
-
Charge a reaction vessel with ethyl mercaptan.
-
Introduce a promoter, such as ammonium hydroxide (2-10 weight percent based on the ethyl mercaptan).[6]
-
Heat the mixture to a temperature in the range of 150 to 200°F under a pressure of 45 to 100 p.s.i.g.[6]
-
Introduce ethylene oxide into the reaction mixture.
-
Monitor the reaction until the desired conversion is achieved.
-
Purify the resulting 2-(ethylthio)ethanol from the reaction mixture.
Note: An alternative, catalyst-free method involves carrying out the reaction in the presence of a portion of the pre-formed reaction mixture to accelerate the reaction rate.[8]
Use of 2-(Ethylthio)ethanol in the Synthesis of Aryldihydropyrimidinones
2-(Ethylthio)ethanol is utilized in the preparation of aryldihydropyrimidinones, which have been investigated as inhibitors of the fatty acid transporter FATP4.[5] While the specific, detailed protocol for this multi-step synthesis is proprietary to the research, the inclusion of the 2-(ethylthio)ethanol moiety is a key structural feature of the final compounds.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic routes and logical relationships discussed in this guide.
References
- 1. 2-(Methylthio)ethanol, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. 2-(METHYLTHIO)ETHANOL | 5271-38-5 [chemicalbook.com]
- 3. 2-(Methylthio)ethanol | C3H8OS | CID 78925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. US3487113A - Production of 2-(ethylthio)ethanol - Google Patents [patents.google.com]
characterization of 2-(Isopropylthio)ethanol adducts on proteins
A Comparative Guide to the Characterization of Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to characterize protein adducts, which are formed when small molecules covalently bind to proteins. While the initial topic of interest was 2-(Isopropylthio)ethanol (IPTE) adducts, a thorough review of the scientific literature and chemical databases reveals no evidence of its use as a protein labeling agent. IPTE, with the chemical structure of a 2-hydroxyethyl isopropyl sulfide, lacks inherent reactivity towards amino acid residues for covalent bond formation under typical physiological conditions.
Therefore, this guide will focus on the general principles and widely accepted methods for studying protein adducts, offering a comparison of common covalent labeling strategies that researchers can employ. Understanding these alternatives is crucial for designing experiments to probe protein function, identify drug targets, and elucidate mechanisms of toxicity.
Comparison of Common Protein Labeling Strategies
The selection of a labeling reagent is critical and depends on the target protein, the desired site of modification, and the downstream application. Below is a comparison of common chemical labeling strategies.
| Labeling Chemistry | Target Residue(s) | Bond Type | Stability | Common Applications | Key Advantages | Key Limitations |
| NHS Esters | Lysine (ε-amine), N-terminus (α-amine) | Amide | Very Stable | Antibody labeling, biotinylation, fluorescence microscopy | High reactivity, stable bond formation | Can alter protein charge, potential for cross-reactivity |
| Maleimides | Cysteine (thiol) | Thioether | Stable | Site-specific labeling, protein-protein interaction studies | High specificity for cysteines | Thiol groups can be rare, potential for disulfide bond disruption |
| Hydrazides | Aspartate, Glutamate (carboxyl) via carbodiimide activation; Glycans (after oxidation) | Amide/Hydrazone | Stable | Labeling of glycoproteins and carboxylated proteins | Targets less common residues | Requires activation step (carbodiimides), potential for side reactions |
| Click Chemistry (e.g., Azide-Alkyne) | Non-natural amino acids, metabolically incorporated tags | Triazole | Very Stable | In vivo and in vitro labeling, tracking of biomolecules | Bioorthogonal, high specificity and efficiency | Requires introduction of azide or alkyne handles |
Experimental Protocols
The characterization of protein adducts heavily relies on mass spectrometry (MS) to identify the modified protein, the specific amino acid residue that has been adducted, and the mass of the modification.
General Protocol for Mass Spectrometry-Based Protein Adduct Characterization
This protocol outlines a typical "bottom-up" proteomics workflow for identifying protein adducts.
1. Sample Preparation:
- Protein Labeling: Incubate the purified protein or cell lysate with the labeling reagent under optimized conditions (e.g., pH, temperature, time). Include a control sample without the labeling reagent.
- Removal of Excess Reagent: Remove unreacted labeling reagent using dialysis, size-exclusion chromatography, or protein precipitation.
- Denaturation, Reduction, and Alkylation: Denature the proteins (e.g., with urea or SDS), reduce disulfide bonds (e.g., with DTT), and alkylate free thiols (e.g., with iodoacetamide) to prevent disulfide bond reformation.
2. Proteolytic Digestion:
- Digest the protein sample into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
- Peptide Separation: Separate the digested peptides using reverse-phase liquid chromatography based on their hydrophobicity. This reduces the complexity of the sample entering the mass spectrometer at any given time.
- Mass Spectrometry Analysis:
- MS1 Scan: The mass spectrometer acquires a full scan of the eluting peptides to determine their mass-to-charge (m/z) ratios.
- MS2 Scan (Tandem MS): The most abundant peptide ions from the MS1 scan are isolated and fragmented. The fragmentation pattern provides information about the amino acid sequence of the peptide.
4. Data Analysis:
- Use specialized software (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against a protein sequence database.
- Specify the expected mass of the adduct as a variable modification on the potential target amino acid residues.
- The software will identify peptides that have been modified with the adduct and pinpoint the site of modification.
Visualizations
Experimental Workflow for Protein Adduct Characterization
The following diagram illustrates the general workflow for identifying protein-small molecule adducts using mass spectrometry.
Caption: A general workflow for the identification and characterization of protein adducts.
Example Signaling Pathway: Ubiquitination
Protein ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process is an excellent example of endogenous protein adduction that regulates numerous cellular processes.
Caption: The enzymatic cascade of the ubiquitination signaling pathway.[1][2][3][4][5]
References
- 1. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 2. Ubiquitination | Signaling Pathways | TargetMol [targetmol.com]
- 3. Ubiquitylation and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(Isopropylthio)ethanol: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 2-(Isopropylthio)ethanol must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this corrosive and hazardous chemical.
Immediate Safety and Handling
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] It also has an unpleasant odor.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][3] | To protect against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | To prevent skin contact. |
| Body Protection | Chemical-resistant apron or lab coat.[3][4] | To protect against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | To avoid inhalation of vapors. |
In-Lab Waste Collection and Storage
Proper segregation and storage of this compound waste are critical to prevent hazardous reactions and ensure safe handling.
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the collection of hazardous waste, at or near the point of generation.[1][5][6]
-
Use a Compatible Waste Container: Collect this compound waste in a chemically compatible container with a secure screw-top cap.[5][7] Avoid metal containers due to the corrosive nature of the chemical.[5]
-
Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first drop of waste is added.[5][7][8] The label must also include a clear description of the waste's hazardous properties (e.g., "Corrosive").[7]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][5][7]
-
Segregate Incompatible Wastes: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents.
-
Secondary Containment: Place the waste container in a secondary containment tray or tub to contain any potential leaks or spills.[5]
Disposal Workflow
The following diagram outlines the step-by-step process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent and nature of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Control the Spill: If the spill is small and can be safely managed by laboratory personnel, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[9][10]
-
Neutralization (for acidic or basic character): While this compound itself is not an acid or base, if it is in a solution with corrosive characteristics, neutralization may be necessary. For acidic spills, use a weak base like sodium bicarbonate. For basic spills, use a weak acid like citric acid.[9]
-
Clean-Up: Once absorbed, carefully scoop the material into a designated hazardous waste container.[9][10]
-
Decontaminate: Clean the spill area with soap and water.[11]
-
Dispose of Clean-Up Materials: All materials used for spill clean-up must be disposed of as hazardous waste.[9][10]
Final Disposal Protocol
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company. The primary method for the disposal of mercaptans and similar thio-compounds is controlled incineration. This ensures the complete destruction of the hazardous components.
Do not, under any circumstances, dispose of this compound down the drain or in regular trash.[1] This can cause significant harm to aquatic life and damage to plumbing infrastructure.[1]
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. sc.edu [sc.edu]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. Hazardous Waste Storage Requirements [k-state.edu]
- 6. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 7. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 8. in.ewu.edu [in.ewu.edu]
- 9. acs.org [acs.org]
- 10. labproinc.com [labproinc.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
